molecular formula C19H21F4N5O3 B15607299 GNE-7915

GNE-7915

カタログ番号: B15607299
分子量: 443.4 g/mol
InChIキー: XCFLWTZSJYBCPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GNE-7915 is a useful research compound. Its molecular formula is C19H21F4N5O3 and its molecular weight is 443.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[4-[[4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F4N5O3/c1-3-24-16-12(19(21,22)23)10-25-18(27-16)26-14-9-13(20)11(8-15(14)30-2)17(29)28-4-6-31-7-5-28/h8-10H,3-7H2,1-2H3,(H2,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFLWTZSJYBCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1C(F)(F)F)NC2=C(C=C(C(=C2)F)C(=O)N3CCOCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F4N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GNE-7915 Mechanism of Action in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of GNE-7915, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), with a focus on its activity in neuronal cells. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows.

Core Mechanism of Action: LRRK2 Inhibition

This compound is a highly potent, selective, and brain-penetrant small molecule inhibitor of LRRK2.[1][2] Its primary mechanism of action is the direct inhibition of the LRRK2 kinase activity, which is implicated in the pathogenesis of Parkinson's disease.[3] LRRK2 is a large, multi-domain protein that possesses both kinase and GTPase activity.[3] Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease, and often lead to hyperactivation of its kinase domain.[4]

This compound binds to the ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.[5] This inhibition has been demonstrated in both in vitro and in vivo models.

Signaling Pathway of LRRK2 and Inhibition by this compound

The following diagram illustrates the central role of LRRK2 in cellular signaling and the point of intervention for this compound.

GNE_7915_Mechanism_of_Action cluster_lrrk2 LRRK2 Protein cluster_cellular_processes Cellular Processes LRRK2 LRRK2 GTPase GTPase Domain Kinase Kinase Domain Kinase->LRRK2 Autophosphorylation (pS1292) Rab_Proteins Rab Proteins (e.g., Rab10) Kinase->Rab_Proteins Phosphorylates aSyn α-synuclein Kinase->aSyn Phosphorylates Vesicular_Trafficking Vesicular Trafficking Autophagy Autophagy Vesicular_Trafficking->Autophagy Neuronal_Survival Neuronal Survival Autophagy->Neuronal_Survival GNE7915 This compound GNE7915->Kinase Inhibits ATP ATP ATP->Kinase Binds Rab_Proteins->Vesicular_Trafficking pRab_Proteins Phosphorylated Rab Proteins pRab_Proteins->Vesicular_Trafficking Modulates paSyn Phosphorylated α-synuclein (pS129) paSyn->Neuronal_Survival Impacts

Caption: LRRK2 signaling and this compound inhibition.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays.

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueTargetAssay TypeReference
IC50 9 nMLRRK2Cell-free kinase assay[2][6]
Ki 1 nMLRRK2Binding assay[1][2]
Selectivity >50% inhibition of only TTK out of 187 kinases at 0.1 µMKinase PanelInvitrogen kinase profiling[6][7]
Selectivity >65% probe displacement for only LRRK2, TTK, and ALK out of 392 kinases at 0.1 µMKinase PanelDiscoverX KinomeScan[6]
Table 2: Cellular Activity of this compound
ParameterValueCell LineAssayReference
IC50 9 nMHEK293 cellsLRRK2 autophosphorylation[2]
Effect on pSer129-αSyn InhibitionSH-SY5Y cells overexpressing αSynImmunocytochemistry[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro LRRK2 Kinase Assay

This assay directly measures the ability of this compound to inhibit the kinase activity of recombinant LRRK2.

Methodology:

  • Reaction Setup: In a 384-well plate, combine recombinant LRRK2 enzyme with varying concentrations of this compound in a kinase assay buffer.

  • Initiation: Start the reaction by adding a peptide substrate (e.g., LRRKtide) and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or consumed ATP. This can be done using methods like ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.

  • Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

In_Vitro_Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant LRRK2 - this compound dilutions - Kinase Buffer - LRRKtide (substrate) - ATP start->reagents plate Add to 384-well plate: 1. This compound/DMSO 2. LRRK2 enzyme reagents->plate initiate Initiate Reaction: Add LRRKtide and ATP plate->initiate incubate Incubate at RT initiate->incubate stop Stop Reaction & Detect Signal (e.g., ADP-Glo) incubate->stop analyze Data Analysis: - Plot % inhibition vs. [this compound] - Calculate IC50 stop->analyze end End analyze->end

Caption: Workflow for an in vitro LRRK2 kinase assay.

Cellular LRRK2 Autophosphorylation Assay

This assay assesses the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at Serine 1292 (pS1292), a key autophosphorylation site.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293 or SH-SY5Y) and treat with a range of this compound concentrations for a specified duration (e.g., 90 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against pS1292-LRRK2 and total LRRK2.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for pS1292-LRRK2 and total LRRK2. Normalize the pS1292 signal to the total LRRK2 signal and plot against the this compound concentration to determine the cellular IC50.

Cellular_Autophosphorylation_Assay_Workflow start Start culture Culture Cells (e.g., HEK293) start->culture treat Treat with this compound (various concentrations) culture->treat lyse Cell Lysis treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer block Blocking transfer->block primary_ab Incubate with Primary Antibodies (anti-pS1292 & anti-total LRRK2) block->primary_ab secondary_ab Incubate with Secondary Antibodies primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Data Analysis: - Densitometry - Normalize pS1292/total LRRK2 - Calculate IC50 detect->analyze end End analyze->end

Caption: Workflow for a cellular LRRK2 autophosphorylation assay.

Immunocytochemistry for Phosphorylated α-synuclein

This method is used to visualize the effect of this compound on the phosphorylation of α-synuclein at Serine 129 (pS129) in neuronal cells.[8]

Methodology:

  • Cell Culture and Treatment: Grow SH-SY5Y cells overexpressing α-synuclein on coverslips and treat with this compound or vehicle control.[8]

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cells with a detergent such as Triton X-100 to allow antibody entry.

  • Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for pS129-α-synuclein.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize and capture images using a fluorescence microscope.

  • Analysis: Quantify the fluorescence intensity of pS129-α-synuclein to assess the effect of this compound.

ICC_Workflow start Start culture Culture SH-SY5Y cells on coverslips start->culture treat Treat with this compound culture->treat fix Fixation (Paraformaldehyde) treat->fix permeabilize Permeabilization (Triton X-100) fix->permeabilize block Blocking (Serum) permeabilize->block primary_ab Incubate with anti-pS129-α-synuclein Ab block->primary_ab secondary_ab Incubate with Fluorescent Secondary Ab primary_ab->secondary_ab mount Counterstain (DAPI) & Mount secondary_ab->mount image Fluorescence Microscopy mount->image analyze Image Analysis image->analyze end End analyze->end

Caption: Workflow for immunocytochemistry of pS129 α-synuclein.

Downstream Effects in Neuronal Cells

Inhibition of LRRK2 by this compound has several downstream consequences in neuronal cells.

  • Reduction of Rab Protein Phosphorylation: LRRK2 phosphorylates a subset of Rab GTPases, including Rab10. This compound effectively reduces the phosphorylation of Rab10, which can be used as a biomarker of LRRK2 kinase activity inhibition in vivo.[9]

  • Modulation of α-synuclein and Tau Pathology: LRRK2 has been linked to the phosphorylation of both α-synuclein and tau, proteins that form pathological aggregates in neurodegenerative diseases.[8][10] Studies have shown that this compound can inhibit the phosphorylation of α-synuclein at Serine 129 in cellular models.[8] The long-term inhibition of LRRK2 with this compound has been shown to reduce α-synuclein oligomers in the striatum of mice.[9] The relationship between LRRK2 inhibition and tau pathology is an active area of research.[10][11]

  • Effects on Dopaminergic Neurotransmission: In preclinical models, this compound has been shown to enhance dopamine (B1211576) release and synaptic vesicle mobilization/recycling, suggesting a potential to restore deficits in dopaminergic neurotransmission observed in Parkinson's disease.[12]

Conclusion

This compound is a potent and selective LRRK2 kinase inhibitor with a clear mechanism of action in neuronal cells. By directly inhibiting the enzymatic activity of LRRK2, it modulates downstream signaling pathways involved in vesicular trafficking and potentially mitigates the pathological phosphorylation of key proteins implicated in neurodegeneration. The well-characterized in vitro and cellular activity of this compound, coupled with its brain penetrance, makes it a valuable tool for studying LRRK2 biology and a promising therapeutic candidate for Parkinson's disease and other LRRK2-associated neurodegenerative disorders.

References

GNE-7915: A Technical Guide to a Potent and Brain-Penetrant LRRK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-7915 is a highly potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a compelling therapeutic target.[3][4] The development of this compound represents a significant advancement in the pursuit of disease-modifying therapies for Parkinson's disease, stemming from a property and structure-based drug design approach to optimize aminopyrimidine lead compounds.[3][5] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound.

Discovery and Optimization

The discovery of this compound was the result of a holistic drug discovery approach that emphasized the concurrent optimization of potency, selectivity, and pharmacokinetic properties.[3] The process began with the identification of aminopyrimidine lead compounds which were then refined through property and structure-based drug design.[3][5] High-throughput in vivo rodent cassette pharmacokinetic studies played a crucial role in establishing in vitro-in vivo correlations, which guided the molecular design process.[5] This strategy led to the identification of this compound as a compound with an ideal balance of LRRK2 cellular potency, broad kinase selectivity, metabolic stability, and significant brain penetration across multiple species.[5][6]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueSpecies/SystemReference
LRRK2 Ki 1 nMBiochemical Assay[1][2]
LRRK2 IC50 9 nMBiochemical Assay[1][7]
Cellular LRRK2 IC50 9 nMHEK293 cells[2][8]
Kinase Selectivity >50% inhibition of only 1 kinase (TTK) out of 187Kinase Panel Screen (0.1 µM)[7][8]
KinomeScan >65% probe displacement for LRRK2, TTK, and ALKDiscoverX KinomeScan (392 kinases at 0.1 µM)[7]
5-HT2B Antagonism >70% inhibition at 10 µMCerep Receptor Profiling[7]
Table 2: In Vitro and In Vivo Pharmacokinetic Properties of this compound
ParameterValue/ObservationSpeciesReference
Human Hepatocyte Turnover MinimalHuman[2]
Oral Bioavailability GoodRat[2]
Half-life LongRat[2]
Brain Penetration High passive permeabilityRat[2]
In Vivo Efficacy Concentration-dependent reduction of pLRRK2 in the brainBAC transgenic mice (hLRRK2 G2019S)[2]
Peak Concentration (Brain) 1 hour post-injection (100 mg/kg, s.c.)Mouse[9]
Peak Concentration (Serum) 1 hour post-injection (100 mg/kg, s.c.)Mouse[9]
Duration of Action LRRK2 kinase inhibition dissipated by 72 hours post-injectionMouse[9]

Signaling Pathway and Mechanism of Action

This compound is a Type I kinase inhibitor, meaning it binds to the ATP-binding pocket of LRRK2 in its active-like conformation.[10] This binding event prevents the transfer of a phosphate (B84403) group from ATP to LRRK2 substrates, thereby inhibiting its kinase activity.[10] The primary mechanism of action of this compound is the potent and selective inhibition of LRRK2, leading to a reduction in the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, such as a subset of Rab GTPases.[11] The hyperactivation of LRRK2 due to mutations like G2019S leads to excessive phosphorylation of Rab GTPases, disrupting cellular processes like autophagy, lysosomal function, and mitochondrial homeostasis.[11] By inhibiting LRRK2, this compound aims to normalize this signaling cascade.[11]

LRRK2_Signaling_Pathway LRRK2_mutations LRRK2 Mutations (e.g., G2019S) LRRK2_active LRRK2 (Active) LRRK2_mutations->LRRK2_active Hyperactivation Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation GNE_7915 This compound GNE_7915->LRRK2_active Inhibition pRab_GTPases Phosphorylated Rab GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Dysregulation Autophagy Autophagy pRab_GTPases->Autophagy Dysregulation Lysosomal_Function Lysosomal Function pRab_GTPases->Lysosomal_Function Dysregulation Neuronal_Dysfunction Neuronal Dysfunction & Degeneration Vesicular_Trafficking->Neuronal_Dysfunction Autophagy->Neuronal_Dysfunction Lysosomal_Function->Neuronal_Dysfunction

Figure 1: LRRK2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

General Synthesis of this compound

The chemical name for this compound is (4-((4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone. The synthesis generally involves the coupling of a substituted aminopyrimidine with a functionalized aniline (B41778) derivative. A plausible synthetic route, based on related chemistries, is outlined below.

GNE_7915_Synthesis_Workflow start1 2,4-dichloro-5- (trifluoromethyl)pyrimidine step1 Nucleophilic Substitution (Ethylamine) start1->step1 intermediate1 4-chloro-N-ethyl-5- (trifluoromethyl)pyrimidin-2-amine step1->intermediate1 step3 Buchwald-Hartwig Cross-Coupling intermediate1->step3 start2 4-amino-2-fluoro-5- methoxybenzoic acid step2 Amide Coupling (Morpholine, HATU, DIPEA) start2->step2 intermediate2 (4-amino-2-fluoro-5- methoxyphenyl)(morpholino)methanone step2->intermediate2 intermediate2->step3 product This compound step3->product

Figure 2: General Synthetic Workflow for this compound.

Step 1: Synthesis of 4-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine

  • To a solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) in a suitable solvent such as dichloromethane, add ethylamine.

  • The reaction is typically run at room temperature until completion, monitored by TLC or LC-MS.

  • The product is isolated and purified by standard methods, such as column chromatography.

Step 2: Synthesis of (4-amino-2-fluoro-5-methoxyphenyl)(morpholino)methanone (B8531067)

  • To a solution of 4-amino-2-fluoro-5-methoxybenzoic acid in a solvent like DMF, add a coupling agent (e.g., HATU), a base (e.g., DIPEA), and morpholine.

  • Stir the reaction at room temperature.

  • Isolate the product by extraction and purify by crystallization or chromatography.

Step 3: Synthesis of this compound

  • Combine 4-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine and (4-amino-2-fluoro-5-methoxyphenyl)(morpholino)methanone in a suitable solvent (e.g., dioxane).

  • Add a palladium catalyst (e.g., Pd2(dba)3), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

  • Purify the final product, this compound, by column chromatography.

In Vitro LRRK2 Kinase Inhibition Assay

This protocol is a representative example for determining the IC50 of this compound against LRRK2.

Materials:

  • Recombinant LRRK2 enzyme

  • LRRKtide (a synthetic peptide substrate)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • This compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the this compound dilution or DMSO (for control).

  • Add 2 µL of LRRK2 enzyme diluted in Kinase Buffer.

  • Add 2 µL of a mixture of LRRKtide substrate and ATP in Kinase Buffer.

  • Incubate the plate at room temperature for 120 minutes.

  • To stop the kinase reaction, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 Autophosphorylation Assay

This assay measures the ability of this compound to inhibit LRRK2 autophosphorylation in a cellular context.

Materials:

  • HEK293 cells overexpressing LRRK2

  • This compound

  • Cell lysis buffer

  • Primary antibodies against pS935-LRRK2 and total LRRK2

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Plate HEK293-LRRK2 cells and allow them to adhere.

  • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 90 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting with antibodies against pS935-LRRK2 and total LRRK2.

  • Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal.

  • Plot the normalized phosphorylation levels against the this compound concentration to determine the cellular IC50.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general workflow for assessing the pharmacokinetic profile of this compound.

PK_Study_Workflow Dosing Administer this compound to Rodents (e.g., oral or intravenous) Sampling Collect Blood and Brain Samples at Multiple Time Points Dosing->Sampling Processing Process Samples: Plasma Separation & Brain Homogenization Sampling->Processing Analysis Quantify this compound Concentration by LC-MS/MS Processing->Analysis PK_Parameters Calculate Pharmacokinetic Parameters: (AUC, Cmax, T1/2, Brain/Plasma Ratio) Analysis->PK_Parameters

Figure 3: Workflow for an In Vivo Pharmacokinetic Study.

Procedure:

  • Administer this compound to a cohort of rodents at a specific dose and route (e.g., 50 mg/kg, p.o.).[2]

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood and brain tissue from subgroups of animals.

  • Process blood samples to obtain plasma.

  • Homogenize brain tissue in a suitable buffer.

  • Extract this compound from plasma and brain homogenates.

  • Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and the brain-to-plasma concentration ratio.

Conclusion

This compound is a landmark compound in the development of LRRK2 inhibitors for Parkinson's disease. Its high potency, selectivity, and excellent brain penetration, achieved through a property-driven optimization strategy, make it a valuable tool for preclinical research.[2][5] The data and protocols presented in this guide offer a comprehensive resource for scientists working to understand the role of LRRK2 in disease and to develop novel neuroprotective therapies. While this compound has shown promise in preclinical models, further investigation into its long-term safety and efficacy is ongoing.[9]

References

GNE-7915: A Chemical Probe for Interrogating LRRK2 Function in Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease and other neurodegenerative disorders. The development of potent, selective, and brain-penetrant chemical probes is crucial for elucidating the complex biology of LRRK2 and for the development of novel therapeutics. GNE-7915 is a highly potent and selective small molecule inhibitor of LRRK2 that has emerged as a valuable tool for studying LRRK2 function in both in vitro and in vivo models. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic properties, and detailed protocols for its use in key experimental assays.

Introduction to this compound

This compound is an aminopyrimidine-based compound identified through property and structure-based drug design as a potent inhibitor of LRRK2 kinase activity.[1] Its key features, including high potency, broad kinase selectivity, and excellent brain penetration, make it an ideal chemical probe for investigating the physiological and pathological roles of LRRK2.[1][2] Understanding the characteristics and proper application of this compound is essential for researchers aiming to dissect the LRRK2 signaling pathway and its implications in disease.

Physicochemical and Pharmacological Properties

This compound exhibits a well-defined set of properties that are critical for its function as a chemical probe.

PropertyValueReference
Molecular Formula C₁₉H₂₁F₄N₅O₃[3]
Molecular Weight 443.40 g/mol [3]
Appearance Off-white to light yellow solid[3]
Solubility Soluble in DMSO[4]

Quantitative Data

Table 1: In Vitro Potency of this compound
ParameterTargetValueReference
IC₅₀ LRRK2 (cell-free)9 nM[4]
Kᵢ LRRK2 (cell-free)1 nM[4]
Cellular IC₅₀ LRRK2 Autophosphorylation (HEK293 cells)9 nM[5]
Table 2: Kinase Selectivity Profile of this compound

This compound demonstrates high selectivity for LRRK2. In a broad kinase panel screening, its activity against other kinases was minimal.

Kinase PanelConcentrationNumber of Kinases with >50% InhibitionKey Off-TargetsReference
Invitrogen Kinase Panel0.1 µM1 out of 187TTK[3]
DiscoverX KinomeScan0.1 µM10 out of 392TTK, ALK[3]
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice

The brain-penetrant nature of this compound is a key attribute for a neurological chemical probe.

Route of AdministrationDoseCₘₐₓ (Serum)Tₘₐₓ (Serum)Cₘₐₓ (Brain)Tₘₐₓ (Brain)Reference
Subcutaneous100 mg/kg8.98 ± 0.98 µM1 hour508 ± 58 ng/g1 hour[6]

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[7][8] It is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[9][10] Mutations in LRRK2, particularly in the kinase domain, are linked to an increased risk of Parkinson's disease. This compound, by inhibiting the kinase activity of LRRK2, allows for the dissection of the downstream consequences of this inhibition.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Substrates & Processes Rab29 Rab29 LRRK2 LRRK2 Rab29->LRRK2 Recruits to Golgi 14-3-3 14-3-3 14-3-3->LRRK2 Regulates activity Rab10 Rab10 LRRK2->Rab10 Phosphorylates (pT73) Rab8A Rab8A LRRK2->Rab8A Phosphorylates Other Rabs Other Rabs LRRK2->Other Rabs Phosphorylates Autophagy Autophagy LRRK2->Autophagy Cytoskeletal Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal Dynamics Vesicular Trafficking Vesicular Trafficking Rab10->Vesicular Trafficking Rab8A->Vesicular Trafficking Other Rabs->Vesicular Trafficking This compound This compound This compound->LRRK2 Inhibits kinase activity

Figure 1: Simplified LRRK2 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research.

In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)

This assay directly measures the ability of this compound to inhibit the kinase activity of recombinant LRRK2.

Kinase_Assay_Workflow Start Start Prepare Reaction Mix Prepare reaction mix: - Recombinant LRRK2 - Myelin Basic Protein (MBP) substrate - Kinase assay buffer Start->Prepare Reaction Mix Add Inhibitor Add this compound or DMSO (vehicle) Prepare Reaction Mix->Add Inhibitor Pre-incubate Pre-incubate at 30°C for 10-15 min Add Inhibitor->Pre-incubate Initiate Reaction Initiate reaction with [γ-³²P]ATP and ATP solution Pre-incubate->Initiate Reaction Incubate Incubate at 30°C for 60 min Initiate Reaction->Incubate Stop Reaction Stop reaction with Laemmli sample buffer Incubate->Stop Reaction SDS-PAGE Separate proteins by SDS-PAGE Stop Reaction->SDS-PAGE Analyze Analyze phosphorylation by phosphorimager SDS-PAGE->Analyze End End Analyze->End

Figure 2: Workflow for an in vitro LRRK2 kinase inhibition assay.

Materials:

  • Recombinant LRRK2 enzyme

  • Myelin Basic Protein (MBP) as a generic kinase substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • This compound dissolved in DMSO

  • [γ-³²P]ATP and non-radioactive ATP

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Phosphorimager system

Procedure:

  • Prepare a reaction mixture containing recombinant LRRK2 and MBP in kinase assay buffer on ice.

  • Add the desired concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding a solution containing both [γ-³²P]ATP and non-radioactive ATP.

  • Incubate the reaction for 60 minutes at 30°C with gentle agitation.[5]

  • Stop the reaction by adding Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize and quantify the incorporation of ³²P into MBP using a phosphorimager.

Cellular LRRK2 Target Engagement Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit LRRK2 activity within a cellular context by measuring the phosphorylation of LRRK2 at Ser935 or its substrate Rab10 at Thr73.

Western_Blot_Workflow Start Start Cell Culture Plate cells (e.g., HEK293T, SH-SY5Y) and allow to adhere Start->Cell Culture Treat with this compound Treat cells with varying concentrations of this compound Cell Culture->Treat with this compound Lyse Cells Lyse cells in RIPA buffer with protease/phosphatase inhibitors Treat with this compound->Lyse Cells Quantify Protein Determine protein concentration (BCA assay) Lyse Cells->Quantify Protein Prepare Samples Normalize protein and prepare lysates with Laemmli buffer Quantify Protein->Prepare Samples SDS-PAGE & Transfer Run SDS-PAGE and transfer proteins to PVDF membrane Prepare Samples->SDS-PAGE & Transfer Block & Incubate Block membrane and incubate with primary antibodies (anti-pLRRK2, anti-pRab10, total LRRK2, total Rab10, loading control) SDS-PAGE & Transfer->Block & Incubate Secondary Antibody Incubate with HRP-conjugated secondary antibody Block & Incubate->Secondary Antibody Detect & Analyze Detect with ECL substrate and quantify band intensities Secondary Antibody->Detect & Analyze End End Detect & Analyze->End

Figure 3: Workflow for cellular LRRK2 target engagement assay via Western Blot.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y, or primary cells)

  • This compound dissolved in DMSO

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-pLRRK2 (Ser935), anti-pRab10 (Thr73), anti-total LRRK2, anti-total Rab10, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with a dose-response of this compound or DMSO for 1-2 hours.

  • Wash cells with cold PBS and lyse in ice-cold lysis buffer.

  • Clear the lysate by centrifugation and collect the supernatant.

  • Determine protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare lysates for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane, apply ECL substrate, and visualize bands using an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

In Vivo Pharmacodynamic and Efficacy Study in a Mouse Model

This protocol describes the administration of this compound to a transgenic mouse model of Parkinson's disease to assess its ability to inhibit LRRK2 in the brain and affect disease-related phenotypes.

In_Vivo_Workflow Start Start Animal Model Use LRRK2 transgenic mice (e.g., G2019S or R1441G) Start->Animal Model Acclimation Acclimate animals to housing conditions Animal Model->Acclimation This compound Dosing Administer this compound or vehicle (e.g., subcutaneous, 100 mg/kg) Acclimation->this compound Dosing Tissue Collection Collect brain and peripheral tissues at specified time points This compound Dosing->Tissue Collection Pharmacodynamic Analysis Analyze pLRRK2/pRab10 levels in tissue lysates by Western Blot Tissue Collection->Pharmacodynamic Analysis Efficacy Analysis Assess disease-related phenotypes (e.g., α-synuclein pathology) Tissue Collection->Efficacy Analysis End End Pharmacodynamic Analysis->End Efficacy Analysis->End

Figure 4: Workflow for an in vivo study using this compound in a mouse model.

Materials:

  • LRRK2 transgenic mice (e.g., expressing human LRRK2 with a pathogenic mutation like G2019S or R1441G) and wild-type littermate controls.[6][11]

  • This compound formulated for in vivo administration.

  • Surgical and tissue collection tools.

  • Reagents and equipment for Western blotting and immunohistochemistry.

Procedure:

  • Acclimate transgenic and wild-type mice to the housing and experimental conditions.

  • Prepare a formulation of this compound suitable for the chosen route of administration (e.g., subcutaneous injection).

  • Administer this compound or a vehicle control to the mice. A single dose of 100 mg/kg has been shown to be effective.[6][11]

  • At predetermined time points after dosing (e.g., 1, 6, 24 hours), euthanize the animals and collect brain and peripheral tissues.

  • For pharmacodynamic analysis, prepare tissue lysates and perform Western blotting to measure the levels of pLRRK2 and pRab10 as described in the cellular assay protocol.

  • For efficacy studies, which may involve chronic dosing, assess disease-relevant endpoints such as α-synuclein aggregation or neuronal loss through immunohistochemistry or other relevant assays.[11]

Off-Target Activities and Potential Liabilities

While highly selective, this compound is not without off-target effects. It has been shown to be a moderately potent antagonist of the 5-HT₂B receptor.[4] Additionally, at higher concentrations, it can inhibit other kinases such as TTK and ALK.[3] In non-human primate studies, long-term administration of LRRK2 inhibitors, including this compound, has been associated with morphological changes in the lungs and kidneys.[12] These findings are important considerations for interpreting experimental results and for the potential translation of LRRK2 inhibitors to the clinic.

Conclusion

This compound is a powerful and versatile chemical probe that has significantly advanced our understanding of LRRK2 biology. Its high potency, selectivity, and brain-penetrability make it an invaluable tool for researchers in the field of neurodegenerative diseases. By utilizing the information and protocols outlined in this guide, scientists can effectively employ this compound to further unravel the complexities of the LRRK2 signaling pathway and its role in disease, ultimately paving the way for the development of novel therapeutic strategies for Parkinson's disease and related disorders.

References

GNE-7915: A Deep Dive into its Role in LRRK2-Mediated Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The pathogenic effects of these mutations are often linked to a hyperactive kinase domain, making LRRK2 a compelling therapeutic target. GNE-7915 is a potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 that has been instrumental in elucidating the physiological and pathological roles of LRRK2 kinase activity. This technical guide provides an in-depth overview of this compound, its mechanism of action within LRRK2-mediated signaling pathways, comprehensive quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action and Role in LRRK2 Signaling

This compound is a Type I kinase inhibitor that functions by competing with ATP for binding to the kinase domain of LRRK2.[1] This binding event prevents the autophosphorylation of LRRK2 and the subsequent phosphorylation of its downstream substrates. A key breakthrough in understanding LRRK2 signaling was the identification of a subset of Rab GTPases as bona fide substrates.[2] LRRK2-mediated phosphorylation of these Rab proteins, including Rab8 and Rab10, at a conserved threonine residue in their switch II domain, is a critical regulatory step in vesicular trafficking and endolysosomal function.[2] Pathogenic mutations in LRRK2 enhance this phosphorylation, leading to disruptions in these cellular processes. By inhibiting LRRK2 kinase activity, this compound effectively reduces the phosphorylation of Rab GTPases, thereby mitigating the downstream cellular dysfunction associated with hyperactive LRRK2.

The inhibition of LRRK2 by this compound also leads to the dephosphorylation of serine residues S910 and S935 in the N-terminal region of LRRK2.[3] While these are not direct autophosphorylation sites, their dephosphorylation serves as a reliable indirect biomarker of LRRK2 kinase inhibition in cellular and in vivo models.[4]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.

Table 1: In Vitro and Cellular Potency of this compound

ParameterValueAssay TypeCell Line/SystemReference
Ki 1 nMBiochemicalCell-free assay[5]
IC50 9 nMBiochemicalCell-free assay[5]
Cellular IC50 9 nMLRRK2 AutophosphorylationHEK293 cells[5]
Cellular Ki 9 nMpLRRK2Not specified[3]

Table 2: Kinase Selectivity Profile of this compound

Kinase PanelNumber of KinasesThis compound ConcentrationSignificant Off-Target Hits (>50% inhibition)Reference
Invitrogen Kinase Profiling187100 nMTTK[3]
DiscoverX KinomeScan392100 nM10 kinases with >50% probe displacement; only LRRK2, TTK, and ALK with >65%[6]

Table 3: Pharmacokinetic Properties of this compound

SpeciesDosing RouteKey FindingsReference
RatOral (p.o.), Intraperitoneal (i.p.)Excellent in vivo PK profiles with long half-lives, good oral exposure, and high passive permeability.[5]
Mouse (BAC transgenic hLRRK2 G2019S)i.p. or p.o. (50 mg/kg)Concentration-dependent reduction of pLRRK2 in the brain.[5]
Cynomolgus MonkeyNot specifiedPreclinical studies conducted.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)

Objective: To determine the biochemical IC50 of this compound against LRRK2.

Materials:

  • Recombinant LRRK2 protein (wild-type or mutant)

  • Myelin Basic Protein (MBP) as a generic substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • [γ-³²P]ATP

  • ATP solution

  • This compound dissolved in DMSO

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing recombinant LRRK2 and MBP in kinase assay buffer on ice.

  • Add the desired concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding a solution of ATP and [γ-³²P]ATP.

  • Incubate the reaction for 60 minutes at 30°C with gentle agitation.[7]

  • Stop the reaction by adding Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the incorporation of ³²P into MBP using a phosphorimager.

  • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Cellular LRRK2 Dephosphorylation Assay (Western Blot)

Objective: To determine the cellular potency of this compound by measuring the dephosphorylation of LRRK2 at Ser935.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium and reagents

  • This compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pSer935-LRRK2 and anti-total-LRRK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 90 minutes).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Prepare protein samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against pSer935-LRRK2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total LRRK2 for normalization.

  • Quantify the band intensities and plot the normalized pSer935-LRRK2 levels against the this compound concentration to determine the cellular IC50.

In Vivo Assessment of LRRK2 Inhibition in Mouse Brain

Objective: To evaluate the brain penetrance and pharmacodynamic effect of this compound in vivo.

Materials:

  • BAC transgenic mice expressing human LRRK2 (e.g., G2019S mutant)

  • This compound formulated for in vivo administration (e.g., in a suitable vehicle)

  • Dosing equipment (e.g., oral gavage needles)

  • Tissue homogenization buffer

  • Western blot or ELISA reagents for pLRRK2 and total LRRK2

Procedure:

  • Administer this compound or vehicle control to mice via the desired route (e.g., oral gavage or intraperitoneal injection).[5]

  • At predetermined time points post-dosing, euthanize the animals.

  • Perfuse the mice with saline to remove blood from the brain.

  • Excise the brain and other tissues of interest (e.g., kidney, lung) and snap-freeze in liquid nitrogen.

  • Homogenize the brain tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the brain lysates.

  • Analyze the levels of pLRRK2 (e.g., pS935) and total LRRK2 using Western blot or a validated ELISA.

  • Calculate the ratio of pLRRK2 to total LRRK2 to assess the degree of target inhibition at different this compound concentrations and time points.

Mandatory Visualizations

Signaling Pathway Diagrams

LRRK2_Signaling_Pathway cluster_lrrk2 LRRK2 Kinase Upstream Signals Upstream Signals LRRK2 (Inactive) LRRK2 (Inactive) LRRK2 (Active) LRRK2 (Active) LRRK2 (Inactive)->LRRK2 (Active) Autophosphorylation Rab GTPases (Inactive) Rab GTPases (Inactive) LRRK2 (Active)->Rab GTPases (Inactive) This compound This compound This compound->LRRK2 (Active) Inhibition Rab GTPases (Active) Rab GTPases (Active) Rab GTPases (Inactive)->Rab GTPases (Active) Phosphorylation Downstream Effects Downstream Effects Rab GTPases (Active)->Downstream Effects

LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram

Experimental_Workflow In_Vitro_Assay In Vitro Kinase Assay Cellular_Assay Cellular Dephosphorylation Assay Cellular_Potency Cellular Potency (IC50) Cellular_Assay->Cellular_Potency In_Vivo_Study In Vivo Mouse Study Brain_Penetrance Brain Penetrance & Efficacy In_Vivo_Study->Brain_Penetrance Biochemical_Potency Biochemical Potency (IC50, Ki) Biochemical_Potency->Cellular_Assay Cellular_Potency->In_Vivo_Study

General experimental workflow for characterizing this compound.

Conclusion

This compound has proven to be an invaluable pharmacological tool for dissecting the complex signaling pathways mediated by LRRK2. Its high potency, selectivity, and ability to penetrate the central nervous system have enabled researchers to validate LRRK2 as a therapeutic target for Parkinson's disease and to develop robust biomarkers for assessing the efficacy of LRRK2-targeted therapies. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working to further our understanding of LRRK2 biology and to advance the development of novel treatments for LRRK2-associated neurodegenerative diseases.

References

GNE-7915: A Technical Guide for Studying Parkinson's Disease Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations leading to the hyperactivity of Leucine-Rich Repeat Kinase 2 (LRRK2) are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). This has positioned LRRK2 as a key therapeutic target. GNE-7915 is a potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 that has become an invaluable tool for investigating the role of LRRK2 kinase activity in PD pathogenesis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its use in research, and a visualization of the LRRK2 signaling pathway.

Introduction to this compound

This compound is a highly potent and selective inhibitor of the LRRK2 kinase.[1][2][3][4][5] Developed through a structure-property relationship optimization, it exhibits excellent brain penetration, making it suitable for in vivo studies in animal models of Parkinson's disease.[6][7] Its primary mechanism of action is the inhibition of LRRK2's kinase activity, which is often pathologically elevated in individuals with LRRK2 mutations.[8][9] By inhibiting this hyperactivity, this compound allows researchers to probe the downstream consequences of LRRK2 signaling and its contribution to neurodegeneration.

Mechanism of Action

This compound functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain.[10][11] This competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to LRRK2 substrates, effectively blocking its catalytic activity. The primary pathogenic mechanism of many LRRK2 mutations, such as the common G2019S mutation, is a hyperactivation of its kinase function.[8] this compound directly counteracts this gain-of-function mutation, thereby reducing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.[5][12]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and comparison with other LRRK2 inhibitors.

ParameterValueSpecies/SystemReference(s)
IC50 9 nMLRRK2 Cellular Autophosphorylation Assay (HEK293 cells)[2][12]
1.9 nMLRRK2 Biochemical Assay[4]
Ki 1 nMLRRK2 Biochemical Assay[1][3][5]

Table 1: In Vitro Potency of this compound

SpeciesAdministration RouteDoseKey FindingsReference(s)
Mouse (BAC Transgenic hLRRK2 G2019S) i.p. or p.o.50 mg/kgConcentration-dependent reduction of pLRRK2 in the brain.[5]
Mouse (WT and LRRK2 R1441G) Subcutaneous100 mg/kgPeak concentration in brain at 1 hour; significant inhibition of Rab10 and Rab12 phosphorylation in the lung.[13][14]
Subcutaneous100 mg/kg (twice weekly for 18 weeks)Reduced striatal α-synuclein oligomers and cortical pSer129-αSyn.[13]
Rat N/AN/AExcellent in vivo pharmacokinetic profiles with long half-life and good oral exposure.[5]
Cynomolgus Monkey N/A65 mg/kg/day (7 days)Physical signs of toxicity observed.[4]
N/A30 mg/kg (twice daily for 2 weeks)Induced mild, reversible cytoplasmic vacuolation of type II lung pneumocytes.[15][16][17]

Table 2: In Vivo Efficacy and Dosing of this compound

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following are protocols for key experiments.

In Vitro LRRK2 Kinase Assay (Radiometric)

This assay measures the direct inhibition of LRRK2 kinase activity.

Materials:

  • Recombinant LRRK2 protein (wild-type or mutant)

  • Kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[18]

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³²P]ATP

  • ATP solution

  • This compound (dissolved in DMSO)

  • Laemmli sample buffer

  • SDS-PAGE apparatus

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing recombinant LRRK2 and MBP in the kinase assay buffer on ice.

  • Add the desired concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding a solution of ATP and [γ-³²P]ATP.

  • Incubate the reaction for 60 minutes at 30°C with gentle agitation.[12]

  • Terminate the reaction by adding Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the radiolabeled MBP using a phosphorimager to quantify LRRK2 kinase activity.

  • Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit LRRK2 autophosphorylation in a cellular context.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T or SH-SY5Y, transiently or stably transfected)

  • Cell culture medium and reagents

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pSer935-LRRK2 and anti-total-LRRK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or DMSO for a specified time (e.g., 90 minutes).[12]

  • Wash the cells with cold PBS and lyse them on ice.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibody against pSer935-LRRK2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total LRRK2 for normalization.

In Vivo Administration and Tissue Analysis in Mice

This protocol describes the administration of this compound to mice and subsequent tissue analysis.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[19]

  • Syringes and needles for subcutaneous injection

  • Anesthesia

  • Dissection tools

  • Tissue homogenization buffer with protease and phosphatase inhibitors

  • Western blot or immunohistochemistry reagents

Procedure:

  • Preparation of Dosing Solution: Prepare a fresh solution of this compound in the vehicle on the day of dosing. Sonication may be required for complete dissolution.

  • Animal Dosing: Administer this compound via subcutaneous injection at the desired dose (e.g., 100 mg/kg).[13][20]

  • Tissue Collection: At a predetermined time point post-dosing (e.g., 1 hour for peak brain concentration), euthanize the mice.[13][14]

  • Perfuse with ice-cold PBS to remove blood from the tissues.

  • Dissect the brain and other organs of interest (e.g., lungs, kidneys).

  • Tissue Processing for Western Blot: Homogenize the tissue in lysis buffer, centrifuge to pellet debris, and determine the protein concentration of the supernatant for subsequent western blot analysis of pLRRK2, total LRRK2, pRab10, etc.

  • Tissue Processing for Immunohistochemistry: Post-fix the brain in 4% paraformaldehyde, cryoprotect in sucrose, and section for immunohistochemical staining of LRRK2, phosphorylated proteins, or other markers of neurodegeneration.[2]

LRRK2 Signaling Pathways in Parkinson's Disease

Mutations in LRRK2 disrupt several critical cellular pathways implicated in Parkinson's disease. This compound, by inhibiting LRRK2 kinase activity, serves as a tool to dissect these pathways.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 cluster_downstream Downstream Effects LRRK2_Mutations LRRK2 Mutations (e.g., G2019S) LRRK2_Active LRRK2 (Active Kinase) LRRK2_Mutations->LRRK2_Active Hyperactivates Rab29 Rab29 Rab29->LRRK2_Active Recruits & Activates Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2_Active->Rab_GTPases Phosphorylates Mitochondrial_Dysfunction Mitochondrial Dysfunction LRRK2_Active->Mitochondrial_Dysfunction Neuroinflammation Neuroinflammation LRRK2_Active->Neuroinflammation LRRK2_Inactive LRRK2 (Inactive) LRRK2_Inactive->LRRK2_Active Activation GNE_7915 This compound GNE_7915->LRRK2_Active Inhibits Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy_Lysosomal Impaired Autophagy & Lysosomal Function Vesicular_Trafficking->Autophagy_Lysosomal Neuronal_Damage Neuronal Damage & Cell Death Autophagy_Lysosomal->Neuronal_Damage Mitochondrial_Dysfunction->Neuronal_Damage Neuroinflammation->Neuronal_Damage

Caption: LRRK2 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_GNE7915 cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_outcome Outcome Assessment Recombinant_LRRK2 Recombinant LRRK2 Kinase_Assay Kinase Assay Recombinant_LRRK2->Kinase_Assay Data_Analysis Data Analysis (IC50, Target Engagement) Kinase_Assay->Data_Analysis Cell_Culture Cell Culture Model (e.g., HEK293T) Western_Blot_invitro Western Blot (pLRRK2, pRab) Cell_Culture->Western_Blot_invitro Western_Blot_invitro->Data_Analysis GNE7915_invitro This compound Treatment GNE7915_invitro->Kinase_Assay GNE7915_invitro->Cell_Culture Treat PD_Mouse_Model Parkinson's Disease Mouse Model GNE7915_invivo This compound Administration PD_Mouse_Model->GNE7915_invivo Tissue_Collection Tissue Collection (Brain, Lungs, etc.) GNE7915_invivo->Tissue_Collection Behavioral_Tests Behavioral Tests GNE7915_invivo->Behavioral_Tests Western_Blot_invivo Western Blot (pLRRK2, pRab, α-syn) Tissue_Collection->Western_Blot_invivo IHC Immunohistochemistry (Neuronal Markers) Tissue_Collection->IHC Pathogenesis_Insights Insights into PD Pathogenesis Western_Blot_invivo->Pathogenesis_Insights IHC->Pathogenesis_Insights Behavioral_Tests->Pathogenesis_Insights

References

Understanding the Structure-Activity Relationship of GNE-7915: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of GNE-7915, a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document details the key quantitative data, experimental methodologies, and relevant biological pathways associated with this compound, serving as a comprehensive resource for researchers in neurodegenerative disease and kinase inhibitor development.

Introduction to this compound

This compound is a small molecule inhibitor that has garnered significant attention for its potential therapeutic application in Parkinson's disease. Mutations in the LRRK2 gene are a major genetic cause of Parkinson's, and the associated increase in kinase activity is a key pathological driver. This compound was developed through a concerted effort of property and structure-based drug design to achieve a desirable balance of high potency against LRRK2, broad kinase selectivity, metabolic stability, and the ability to cross the blood-brain barrier.[1][2]

Quantitative Data Presentation

The following tables summarize the key quantitative metrics that define the potency, selectivity, and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency and Binding Affinity of this compound

ParameterValueAssay TypeNotes
IC50 9 nMCellular LRRK2 Auto-phosphorylation (HEK293 cells)Measures the concentration required to inhibit 50% of LRRK2 auto-phosphorylation in a cellular context.[3][4]
Ki 1 nMBiochemical Kinase AssayRepresents the inhibition constant, indicating high binding affinity to the LRRK2 kinase domain.[3][5]

Table 2: Kinase Selectivity Profile of this compound

Kinase PanelConcentration TestedResults
Invitrogen Kinase Panel (187 kinases) 0.1 µMOnly TTK showed greater than 50% inhibition.[6]
DiscoverX KinomeScan (392 kinases) 0.1 µMBinding of >50% probe displacement detected for only 10 kinases. >65% for only LRRK2, TTK, and ALK.[4]

Table 3: In Vivo Pharmacological and Pharmacokinetic Properties of this compound

SpeciesDosingKey Findings
BAC Transgenic Mice (hLRRK2 G2019S) 50 mg/kg (i.p. or p.o.)Resulted in a concentration-dependent reduction of phosphorylated LRRK2 in the brain.[3]
Rats N/ADemonstrated excellent in vivo pharmacokinetic profiles with long half-lives and good oral exposure.[3]
Cynomolgus Monkeys N/APreclinical studies have been conducted, with some findings of on-target effects in the lungs (increased lamellar bodies in type II pneumocytes) with prolonged high-dose administration.[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on established methods in the field and are intended to be a guide for researchers.

In Vitro LRRK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of LRRK2 by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant LRRK2 enzyme (Wild-Type or mutant)

  • LRRKtide (or other suitable peptide substrate)

  • ATP

  • This compound (or other test inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup:

    • Add 1 µL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of LRRK2 enzyme diluted in Kinase Buffer.

    • Add 2 µL of a mixture of LRRKtide substrate and ATP in Kinase Buffer.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9][10]

Cellular LRRK2 Auto-phosphorylation Assay (TR-FRET)

This assay measures the inhibition of LRRK2 auto-phosphorylation in a cellular context.

Materials:

  • HEK293 cells (or other suitable cell line)

  • BacMam LRRK2-GFP (Wild-Type or mutant)

  • This compound (or other test inhibitors)

  • Terbium-labeled anti-phospho-LRRK2 (e.g., pS935) antibody

  • Cell lysis buffer

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Cell Transduction: Transduce HEK293 cells with BacMam LRRK2-GFP.

  • Cell Plating: Plate the transduced cells into 384-well assay plates.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified time (e.g., 90 minutes).

  • Cell Lysis: Lyse the cells in the presence of the Terbium-labeled anti-phospho-LRRK2 antibody.

  • TR-FRET Measurement: Measure the Time-Resolved Förster Resonance Energy Transfer signal. The energy transfer occurs between the Terbium-labeled antibody (donor) and the GFP-tagged LRRK2 (acceptor) when the antibody binds to the phosphorylated LRRK2.

  • Data Analysis: The TR-FRET signal is proportional to the level of LRRK2 phosphorylation. Plot the signal against the inhibitor concentration to determine the cellular IC50.[8][11]

In Vivo Pharmacokinetic and Pharmacodynamic Study in Rodents

This protocol outlines a general procedure to assess the brain penetration and target engagement of this compound in mice.

Materials:

  • Male C57BL/6 mice (or transgenic model)

  • This compound formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Brain harvesting tools

  • Homogenization buffer

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

  • Reagents for Western blotting or other target engagement assays

Procedure:

  • Compound Administration: Administer this compound to mice at a defined dose and route (e.g., 10 mg/kg, i.v. or p.o.).[12]

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), euthanize a cohort of animals.

    • Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma.

    • Brain Collection: Perfuse the animals with saline to remove blood from the brain tissue. Excise the brain.

  • Sample Processing:

    • Plasma: Store plasma samples at -80°C until analysis.

    • Brain: Weigh the brain tissue and homogenize in a suitable buffer.

  • Bioanalysis (Pharmacokinetics):

    • Extract this compound from plasma and brain homogenates.

    • Quantify the concentration of this compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and brain/plasma ratio.

  • Target Engagement (Pharmacodynamics):

    • Use a portion of the brain homogenate to assess the phosphorylation status of LRRK2 or its substrates (e.g., Rab10) via Western blotting or ELISA to confirm target engagement in the CNS.[13]

Mandatory Visualizations

The following diagrams illustrate the key biological pathways and experimental workflows associated with this compound.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Substrates & Effects VPS35 VPS35 Rab29 Rab29 LRRK2 LRRK2 Rab29->LRRK2 Recruits & Activates Rab_GTPases Rab GTPases (Rab8, Rab10, etc.) LRRK2->Rab_GTPases Phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Autophagy Autophagy Vesicular_Trafficking->Autophagy Mitochondrial_Function Mitochondrial Function Vesicular_Trafficking->Mitochondrial_Function Neuronal_Dysfunction Neuronal Dysfunction & Degeneration Autophagy->Neuronal_Dysfunction Dysregulation leads to Mitochondrial_Function->Neuronal_Dysfunction Dysfunction leads to GNE_7915 GNE_7915 GNE_7915->LRRK2 Inhibits

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

In_Vitro_Kinase_Assay_Workflow Prepare_Reagents Prepare Reagents: - LRRK2 Enzyme - Substrate (LRRKtide) - ATP - this compound Dilutions Reaction_Setup Set up reaction in 384-well plate: Inhibitor + Enzyme + Substrate/ATP Prepare_Reagents->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubation->ADP_Glo_Reagent Stop_Incubation Incubate to stop reaction ADP_Glo_Reagent->Stop_Incubation Kinase_Detection_Reagent Add Kinase Detection Reagent Stop_Incubation->Kinase_Detection_Reagent Signal_Incubation Incubate to generate signal Kinase_Detection_Reagent->Signal_Incubation Measure_Luminescence Measure Luminescence Signal_Incubation->Measure_Luminescence Analyze_Data Analyze Data & Determine IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End In_Vivo_PK_PD_Workflow cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dosing Administer this compound to Rodents Time_Points Euthanize at Pre-defined Time Points Dosing->Time_Points Sample_Collection Collect Blood (Plasma) & Brain Time_Points->Sample_Collection Sample_Processing_PK Process Plasma & Brain Homogenates Sample_Collection->Sample_Processing_PK Sample_Processing_PD Process Brain Homogenates Sample_Collection->Sample_Processing_PD LC_MS_MS Quantify this compound by LC-MS/MS Sample_Processing_PK->LC_MS_MS PK_Analysis Calculate PK Parameters LC_MS_MS->PK_Analysis End End PK_Analysis->End Target_Assay Assess LRRK2/Substrate Phosphorylation (e.g., Western Blot) Sample_Processing_PD->Target_Assay PD_Analysis Determine Target Engagement Target_Assay->PD_Analysis PD_Analysis->End

References

Methodological & Application

Application Notes and Protocols for GNE-7915 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GNE-7915 is a highly potent, selective, and brain-penetrable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a key therapeutic target.[3] this compound acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain. This application note provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against LRRK2 using the ADP-Glo™ Kinase Assay technology. Additionally, it summarizes the quantitative data regarding the potency and selectivity of this compound and illustrates the LRRK2 signaling pathway.

Data Presentation

The inhibitory activity of this compound has been characterized against LRRK2 and a panel of other kinases to determine its potency and selectivity.

TargetAssay TypeIC50 (nM)Ki (nM)Notes
LRRK2Cell-free91[1]
LRRK2 (cellular)Autophosphorylation in HEK293 cells9-Inhibition of LRRK2 autophosphorylation.[4]
TTKKinase profiling panel (187 kinases)>50% inhibition at 100 nM-One of the few off-target kinases identified.[4]
ALKKinase profiling panel (392 kinases)>65% probe displacement at 100 nM-Identified in a competitive binding assay.[4]
5-HT2BReceptor profilingModerately potent antagonist-[1][4]

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein that functions as a kinase and a GTPase. It plays a crucial role in various cellular processes, including vesicular trafficking and autophagy. A key downstream signaling event is the phosphorylation of a subset of Rab GTPases, such as Rab8A and Rab10. This phosphorylation modulates the interaction of Rab proteins with their effectors, thereby influencing membrane trafficking. Pathogenic mutations in LRRK2, such as G2019S, lead to increased kinase activity and are associated with Parkinson's disease.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Rab29 Rab29 LRRK2_inactive LRRK2 (Inactive) Rab29->LRRK2_inactive Recruitment & Activation LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation Autophagy Autophagy Modulation LRRK2_active->Autophagy This compound This compound This compound->LRRK2_active Inhibition pRab_GTPases Phospho-Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking

LRRK2 signaling and inhibition by this compound.

Experimental Protocols

In Vitro LRRK2 Kinase Assay using ADP-Glo™

This protocol describes the determination of this compound inhibitory activity against LRRK2 kinase using a luminescence-based assay that measures ADP formation.

Materials:

  • Recombinant LRRK2 enzyme

  • LRRKtide peptide substrate

  • This compound

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup:

    • Add 1 µL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of LRRK2 enzyme diluted in Kinase Buffer.

    • Initiate the kinase reaction by adding 2 µL of a mixture of LRRKtide substrate and ATP in Kinase Buffer. The final concentrations in a 5 µL reaction volume should be optimized, but typical concentrations are in the range of 10-100 µM for ATP and 100-200 µM for LRRKtide.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60-120 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ATP Generation and Luminescence Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the log of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare this compound Serial Dilution C Add Reagents to 384-well Plate (this compound, LRRK2, Substrate/ATP) A->C B Prepare LRRK2 Enzyme and Substrate/ATP Mix B->C D Incubate at Room Temperature (60-120 min) C->D E Add ADP-Glo™ Reagent (Incubate 40 min) D->E F Add Kinase Detection Reagent (Incubate 30-60 min) E->F G Measure Luminescence F->G H Plot Data and Calculate IC50 G->H

Workflow for the this compound in vitro kinase assay.

References

Application Notes: Cell-based LRRK2 Phosphorylation Assay Using GNE-7915

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to Parkinson's disease (PD).[1] A key pathological feature of these mutations is the hyperactivation of LRRK2's kinase domain, leading to aberrant phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.[2][3][4] This has positioned LRRK2 kinase inhibitors as a promising therapeutic strategy for PD. Monitoring the phosphorylation status of LRRK2 in a cellular context is crucial for understanding its regulation and for the development of potent and selective inhibitors. This application note provides a detailed protocol for a cell-based assay to measure LRRK2 phosphorylation, utilizing GNE-7915, a potent, selective, and brain-penetrant LRRK2 inhibitor.[5][6][7][8][9]

This compound effectively inhibits LRRK2 kinase activity, leading to a decrease in the phosphorylation of LRRK2 at key sites such as Serine 935 (pS935) and Serine 1292 (pS1292), as well as downstream substrates like Rab10.[1][10][11][12][13][14] The phosphorylation of LRRK2 at Serine 935 is a widely used biomarker for LRRK2 kinase activity in cellular and in vivo models.[12][15][16][17][18] This assay allows for the quantitative assessment of LRRK2 inhibitor potency and efficacy in a physiologically relevant environment.

LRRK2 Signaling Pathway and Inhibition by this compound

LRRK2 is a large, multi-domain protein with both kinase and GTPase functions.[1][2] Its kinase activity is implicated in various cellular processes, and its dysregulation is linked to neurodegeneration. This compound acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain and preventing the transfer of phosphate (B84403) to its substrates.[19][20][21] This inhibition leads to a measurable decrease in LRRK2 autophosphorylation and the phosphorylation of its downstream targets.

LRRK2_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Signaling cluster_2 Inhibition LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 (Kinase Domain) LRRK2_inactive->LRRK2_active Conformational Change ADP ADP LRRK2_active->ADP Phosphorylation pSubstrate Phosphorylated Substrates (pRab10, pLRRK2-S935) LRRK2_active->pSubstrate Upstream_Signals Upstream Signals (e.g., GTP binding, dimerization) Upstream_Signals->LRRK2_inactive Activation ATP ATP ATP->LRRK2_active Substrate LRRK2 Substrates (e.g., Rab10, LRRK2 itself) Substrate->LRRK2_active Cellular_Response Cellular Response (e.g., Vesicular Trafficking) pSubstrate->Cellular_Response GNE7915 This compound GNE7915->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway and mechanism of this compound inhibition.

Quantitative Data for LRRK2 Inhibitors

The following table summarizes the potency of this compound and other commonly used LRRK2 inhibitors. This data is essential for designing experiments and interpreting results.

InhibitorTargetAssay TypeIC50KiSource
This compound LRRK2In vitro phospho-LRRK29 nM1 nM[22][5][6][7][8]
LRRK2Cellular autophosphorylation (HEK293)9 nM-[5][23]
MLi-2 LRRK2Cellular pLRRK2 (S935) (SH-SY5Y)1.4 nM-[7][23]
LRRK2 (G2019S)Cellular pLRRK2 (S935) (SH-SY5Y)4.8 nM-[23]
LRRK2-IN-1 LRRK2 (G2019S)Biochemical4.6 µM-[23]
LRRK2 (WT)Biochemical49 µM-[23]

Experimental Workflow

The following diagram outlines the general workflow for the cell-based LRRK2 phosphorylation assay.

Workflow A 1. Cell Culture (e.g., HEK293, SH-SY5Y) B 2. LRRK2 Inhibitor Treatment (e.g., this compound) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Western Blot E->F G 7. Immunodetection (pLRRK2-S935 & Total LRRK2) F->G H 8. Data Analysis & Quantification G->H

Caption: Experimental workflow for the cell-based LRRK2 phosphorylation assay.

Detailed Experimental Protocol: Western Blotting for LRRK2 Phosphorylation

This protocol describes the detection of LRRK2 phosphorylation at Serine 935 (pS935) in cultured cells treated with this compound.

Materials:

  • Cell Lines: HEK293 or SH-SY5Y cells (or other suitable cell line expressing LRRK2).

  • Cell Culture Reagents: DMEM or other appropriate medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • LRRK2 Inhibitor: this compound (dissolved in DMSO).

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.[23]

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS.

  • Western Blotting Reagents: Transfer buffer, PVDF or nitrocellulose membrane, methanol.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-pS935-LRRK2

    • Mouse or Rabbit anti-total-LRRK2

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate: ECL or similar.

  • Imaging System: Chemiluminescence imager.

Procedure:

  • Cell Culture and Treatment: a. Plate cells in 6-well or 12-well plates and allow them to adhere and reach 70-80% confluency.[15] b. Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test for an IC50 determination would be 0.1 nM to 1 µM. Include a DMSO vehicle control. c. Aspirate the old medium and add the medium containing the different concentrations of this compound or vehicle. d. Incubate the cells for 1-2 hours at 37°C.[15]

  • Cell Lysis: a. After incubation, place the plates on ice and wash the cells once with ice-cold PBS. b. Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer (with protease and phosphatase inhibitors) to each well.[15] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysates on ice for 10-30 minutes with occasional vortexing.[15] e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[15]

  • Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes. c. Load 10-20 µg of total protein per lane onto an SDS-PAGE gel.[15] d. Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Western Blotting: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Immunodetection: a. Incubate the membrane with the primary antibody against pS935-LRRK2 (diluted in blocking buffer) overnight at 4°C with gentle agitation. b. The following day, wash the membrane three times for 10 minutes each with TBST. c. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. d. Wash the membrane three times for 10 minutes each with TBST. e. Apply the chemiluminescent substrate according to the manufacturer's instructions. f. Capture the signal using an imaging system.

  • Stripping and Re-probing for Total LRRK2 (Normalization): a. To normalize for protein loading, the membrane can be stripped and re-probed for total LRRK2. b. Incubate the membrane in a stripping buffer. c. Wash the membrane thoroughly and re-block as in step 5b. d. Incubate with the primary antibody against total LRRK2 and repeat the immunodetection steps (6a-f).

  • Data Analysis: a. Quantify the band intensities for pS935-LRRK2 and total LRRK2 using image analysis software (e.g., ImageJ). b. Normalize the pS935-LRRK2 signal to the total LRRK2 signal for each sample. c. Plot the normalized pS935-LRRK2 signal against the log of the this compound concentration to determine the IC50 value.

Alternative and Complementary Assays

While Western blotting is a robust method, other techniques can also be employed to study LRRK2 phosphorylation:

  • Immunofluorescence/Immunocytochemistry: This method allows for the visualization of LRRK2 phosphorylation within the cellular context and can provide information on its subcellular localization.[24][25][26][27][28]

  • Proximity Ligation Assay (PLA): A highly sensitive method to detect and quantify LRRK2 autophosphorylation in situ.[29][30]

  • Phos-tag™ SDS-PAGE: This technique can be used to separate phosphorylated and non-phosphorylated forms of LRRK2 substrates like Rab10, providing a readout of LRRK2 kinase activity.[10][14]

  • Mass Spectrometry-based Assays: These assays offer a highly accurate and sensitive method for quantifying the stoichiometry of LRRK2 substrate phosphorylation.[11]

  • ELISA-based Assays: High-throughput assays can be developed to quantify total and phosphorylated LRRK2 levels in cell lysates.[12]

Conclusion

The cell-based LRRK2 phosphorylation assay using this compound is a powerful tool for researchers in the field of Parkinson's disease and drug discovery. This application note provides a comprehensive guide, from the underlying signaling pathways to detailed experimental protocols, to enable the successful implementation and interpretation of this important assay. The use of the potent and selective inhibitor this compound allows for a clear and quantitative assessment of LRRK2 kinase activity in a cellular environment.

References

GNE-7915 Application Notes and Protocols for Mouse Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of GNE-7915, a potent and selective LRRK2 kinase inhibitor, in mouse models of Parkinson's Disease (PD). The information is compiled from preclinical studies to guide researchers in designing and executing in vivo experiments.

Introduction to this compound

This compound is a brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, and increased LRRK2 kinase activity is a key pathogenic event. This compound has been developed to investigate the therapeutic potential of inhibiting LRRK2 activity in PD models. It has demonstrated the ability to reduce α-synuclein oligomer accumulation in the brain, a hallmark of PD pathology.

This compound Quantitative Data Summary

The following tables summarize key quantitative data for this compound from studies in mouse models.

Table 1: Pharmacokinetic Parameters of this compound in Wild-Type Mice

ParameterValueConditions
Dose 100 mg/kgSingle subcutaneous injection
Peak Serum Concentration (Cmax) 3980 ± 434 ng/mL (8.98 ± 0.98 µM)1 hour post-injection[1]
Serum Concentration at 24h 356 ± 59 ng/mL (0.803 ± 0.13 µM)24 hours post-injection[1]
Peak Brain Concentration (Cmax) 508 ± 58 ng/g1 hour post-injection[1]
Brain Concentration at 24h 103 ± 7 ng/g24 hours post-injection[1]

Table 2: In Vivo Efficacy of this compound in LRRK2 R1441G Mutant Mice

ParameterTreatment GroupControl GroupOutcome
Striatal α-Synuclein Oligomers This compound (100 mg/kg, s.c., twice weekly for 18 weeks)VehicleReduced levels[2]
Cortical pSer129-α-Synuclein This compound (100 mg/kg, s.c., twice weekly for 18 weeks)VehicleReduced levels[2]
LRRK2 Kinase Activity (Lung) This compound (100 mg/kg, single s.c. injection)VehicleSignificantly inhibited, dissipated by 72h[2]

Experimental Protocols

Long-Term this compound Administration in a Genetic Mouse Model of PD (LRRK2 R1441G)

This protocol is based on a long-term study demonstrating the efficacy of this compound in reducing α-synuclein pathology in a genetic mouse model of PD.[2]

Objective: To assess the long-term effects of LRRK2 inhibition by this compound on Parkinson's disease-related pathology.

Mouse Model: LRRK2 R1441G mutant mice. These mice express a pathogenic form of LRRK2 and exhibit age-dependent motor deficits.

Materials:

  • This compound

  • Vehicle for suspension (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Sterile syringes and needles (e.g., 27-gauge)

  • LRRK2 R1441G mutant mice (14 months old)

  • Age-matched wild-type littermates as controls

Procedure:

  • Preparation of this compound Formulation:

    • On the day of dosing, prepare a fresh suspension of this compound in the vehicle at a concentration of 10 mg/mL (for a 100 mg/kg dose in a 25g mouse, the injection volume would be 250 µL).

    • To prepare the vehicle, first dissolve DMSO, then add PEG300 and Tween-80, and finally add saline. Mix thoroughly.

    • Add the calculated amount of this compound to the vehicle and vortex thoroughly to ensure a uniform suspension.

  • Dosing and Administration:

    • Administer this compound at a dose of 100 mg/kg via subcutaneous (s.c.) injection.

    • Injections should be given twice weekly (e.g., every 3-4 days) for a duration of 18 weeks.

    • A control group of mice should receive vehicle-only injections following the same schedule.

  • Monitoring and Outcome Assessment:

    • Monitor the health and body weight of the mice regularly.

    • At the end of the treatment period, euthanize the mice and collect brain tissue for analysis.

    • Assess levels of striatal α-synuclein oligomers and cortical pSer129-α-synuclein using standard biochemical techniques (e.g., Western blotting, ELISA).

    • Perform histological analysis to assess for any potential tissue abnormalities, particularly in the lungs and kidneys.[2]

Expected Outcomes:

  • Reduced levels of pathogenic α-synuclein species in the brains of this compound-treated mice compared to vehicle-treated controls.[2]

  • No significant adverse effects on the health of the mice, including no abnormalities in lung or kidney morphology.[2]

Acute this compound Administration for Pharmacokinetic and Target Engagement Studies

This protocol is designed to assess the pharmacokinetic profile and target engagement of this compound in the brain.

Objective: To determine the time course of this compound concentration in the brain and its effect on LRRK2 kinase activity.

Mouse Model: Wild-type mice.

Materials:

  • This compound

  • Vehicle for suspension (as described in 3.1)

  • Sterile syringes and needles

  • Wild-type mice

Procedure:

  • Preparation of this compound Formulation:

    • Prepare a fresh suspension of this compound in the vehicle at a concentration of 10 mg/mL.

  • Dosing and Sample Collection:

    • Administer a single subcutaneous injection of this compound at 100 mg/kg.

    • At various time points post-injection (e.g., 1, 6, 24 hours), euthanize cohorts of mice.

    • Collect blood (for serum) and brain tissue.

  • Analysis:

    • Measure the concentration of this compound in serum and brain homogenates using LC-MS/MS.[1]

    • Assess LRRK2 kinase activity in brain tissue by measuring the phosphorylation of LRRK2 substrates, such as Rab10, using Western blotting.

Expected Outcomes:

  • This compound will be readily detectable in the brain, with peak concentrations occurring around 1 hour post-injection.[1]

  • A significant reduction in the phosphorylation of LRRK2 substrates in the brain, demonstrating target engagement.

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway in Parkinson's Disease

Mutations in LRRK2 lead to increased kinase activity, which is thought to contribute to neurodegeneration through several downstream pathways. This compound acts by inhibiting this hyperactivation.

LRRK2_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Pathogenic Events LRRK2_mutations LRRK2 Mutations (e.g., G2019S, R1441G) LRRK2 LRRK2 LRRK2_mutations->LRRK2 Leads to pLRRK2 Hyperactivated LRRK2 (pLRRK2) LRRK2->pLRRK2 Increased Phosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) pLRRK2->Rab_GTPases Phosphorylates Autophagy Lysosomal/Autophagic Dysfunction pLRRK2->Autophagy Mitochondrial_dysfunction Mitochondrial Dysfunction pLRRK2->Mitochondrial_dysfunction Vesicular_trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_trafficking Synuclein_aggregation α-Synuclein Aggregation Vesicular_trafficking->Synuclein_aggregation Autophagy->Synuclein_aggregation Neuronal_death Neuronal Death Mitochondrial_dysfunction->Neuronal_death Synuclein_aggregation->Neuronal_death GNE_7915 This compound GNE_7915->pLRRK2 Inhibits

Caption: LRRK2 signaling pathway in PD and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the key steps in conducting an in vivo study to evaluate the efficacy of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_model Select Mouse Model (e.g., LRRK2 R1441G) Grouping Randomize into Groups (Vehicle vs. This compound) Animal_model->Grouping Formulation Prepare this compound Suspension Grouping->Formulation Administration Administer via Subcutaneous Injection Formulation->Administration Monitoring Monitor Animal Health and Body Weight Administration->Monitoring Tissue_collection Collect Brain Tissue Monitoring->Tissue_collection End of Study Biochemical_analysis Biochemical Analysis (e.g., Western Blot for α-synuclein) Tissue_collection->Biochemical_analysis Histology Histological Analysis (e.g., Lung, Kidney) Tissue_collection->Histology Data_analysis Statistical Analysis of Results Biochemical_analysis->Data_analysis Histology->Data_analysis

Caption: Workflow for an in vivo efficacy study of this compound in a mouse model of PD.

References

Application Notes and Protocols for GNE-7915 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-7915 is a highly potent, selective, and brain-penetrant small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD), making LRRK2 a key therapeutic target. This compound offers a valuable tool for investigating the cellular functions of LRRK2 and the pathological consequences of its dysregulation in neuronal models. These application notes provide detailed protocols for the use of this compound in primary neuron cultures, a critical in vitro system for studying neuronal biology and disease mechanisms.

Mechanism of Action

This compound acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain. This binding event prevents the phosphorylation of LRRK2 itself (autophosphorylation) and the phosphorylation of its downstream substrates, such as Rab GTPases (e.g., Rab10, Rab12). By inhibiting LRRK2 kinase activity, this compound allows researchers to probe the role of this signaling pathway in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on in vitro and cellular assays.

ParameterValueSpecies/SystemReference
IC50 (LRRK2) 9 nMCellular LRRK2 Assay[1][1]
Ki (LRRK2) 1 nMCell-free assay[2][2]
Selectivity >100-fold against a panel of 187 kinasesKinase panel screening[1][1]
Effect on pSer129-αSyn Significant reduction at 1, 10, and 100 nM (24h treatment)SH-SY5Y cells overexpressing α-synuclein[1]
Effect on Dopamine Release No effect at 1 µM and 3 µM in wild-type mouse brain slicesMouse brain slices[3]

Signaling Pathway

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in primary neuron cultures.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for a 1 mg vial of this compound (MW: 443.40 g/mol ), add 225.5 µL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Primary Neuron Culture

Objective: To isolate and culture primary cortical or hippocampal neurons.

Materials:

  • Timed-pregnant rodent (e.g., E18 rat or mouse)

  • Dissection medium (e.g., Hibernate-A)

  • Enzymatic digestion solution (e.g., Papain or Trypsin)

  • Digestion inhibitor (e.g., ovomucoid inhibitor)

  • Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

  • Culture plates/coverslips coated with a suitable substrate (e.g., Poly-D-Lysine and Laminin)

Procedure:

  • Prepare culture plates by coating with Poly-D-Lysine followed by Laminin according to the manufacturer's instructions.

  • Euthanize the pregnant dam and dissect the embryonic brains in ice-cold dissection medium.

  • Isolate the cortices or hippocampi and remove the meninges.

  • Mince the tissue and digest with the enzymatic solution at 37°C.

  • Stop the digestion with the inhibitor solution.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and Trypan blue.

  • Plate the neurons at the desired density (e.g., 2.5 x 105 cells/cm2) in pre-warmed plating medium.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • After 24-48 hours, perform a partial media change to remove cellular debris. For long-term cultures, continue with partial media changes every 2-3 days.

Protocol 3: Treatment of Primary Neurons with this compound

Objective: To treat primary neuron cultures with this compound to inhibit LRRK2 kinase activity.

Materials:

  • Mature primary neuron cultures (e.g., 7-10 days in vitro, DIV)

  • This compound stock solution (10 mM in DMSO)

  • Pre-warmed complete neuron culture medium

  • Vehicle control (DMSO)

Procedure:

  • Prepare working solutions of this compound by diluting the 10 mM stock solution in pre-warmed culture medium. A suggested starting concentration range is 10 nM to 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific neuronal type and experimental endpoint.

  • Prepare a vehicle control working solution by diluting DMSO in culture medium to the same final concentration as in the highest this compound treated wells (typically ≤ 0.1%).

  • Carefully remove a portion of the old culture medium from the neuron cultures and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubate the neurons for the desired treatment duration. This can range from 1-2 hours for assessing acute signaling events (e.g., LRRK2 or Rab phosphorylation) to several days for studying chronic effects on neurite outgrowth or survival. For long-term treatments, perform a partial media change with freshly prepared inhibitor-containing medium every 2-3 days.

  • Following treatment, proceed with downstream analysis.

Experimental_Workflow Start Start Culture_Neurons Culture Primary Neurons (e.g., Cortical, Hippocampal) Start->Culture_Neurons Treat_Inhibitor Treat with this compound (or Vehicle Control) Culture_Neurons->Treat_Inhibitor Incubate Incubate (Time-course) Treat_Inhibitor->Incubate Downstream_Assays Downstream Assays Incubate->Downstream_Assays Western_Blot Western Blot (pLRRK2, pRab10, Tau) Downstream_Assays->Western_Blot ICC Immunocytochemistry (Neurite Outgrowth, Synapses) Downstream_Assays->ICC Viability_Assay Neuronal Viability Assay (e.g., LDH, MTT) Downstream_Assays->Viability_Assay Data_Analysis Data Analysis Western_Blot->Data_Analysis ICC->Data_Analysis Viability_Assay->Data_Analysis

Protocol 4: Assessment of LRRK2 Activity by Western Blot

Objective: To quantify the inhibition of LRRK2 kinase activity by measuring the phosphorylation of LRRK2 or its substrates.

Materials:

  • Primary neuron cultures treated with this compound or vehicle

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • After treatment, wash the neurons with ice-cold PBS and lyse the cells.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 5: Assessment of Neuronal Morphology and Tau Phosphorylation

Objective: To assess the effects of this compound on neurite outgrowth and tau phosphorylation.

Materials:

  • Primary neuron cultures on coverslips treated with this compound or vehicle

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., anti-MAP2 for dendrites, anti-Tau-1 for axons, anti-phospho-Tau antibodies like AT8, PHF-1)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)

Procedure:

  • After treatment, fix the neurons with 4% PFA.

  • Permeabilize the cells and block non-specific antibody binding.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with fluorescently labeled secondary antibodies and DAPI.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • For neurite outgrowth analysis, trace and measure the length and branching of neurites using image analysis software.

  • For tau phosphorylation analysis, quantify the fluorescence intensity of phospho-tau staining in the soma and neurites.

Neuronal Viability and Toxicity

While this compound has been shown to be non-toxic in various models, it is crucial to assess its potential cytotoxicity in your specific primary neuron culture system. Standard neuronal viability assays such as the LDH release assay (measuring membrane integrity) or MTT/MTS assays (measuring metabolic activity) can be performed in parallel with your experiments. Long-term treatment studies should include regular monitoring of neuronal morphology for any signs of distress, such as neurite blebbing or cell body shrinkage.

Troubleshooting

  • High background in Western blots: Optimize antibody concentrations, increase the number and duration of washing steps, and ensure the blocking buffer is fresh.

  • Low cell viability: Ensure optimal culture conditions, handle cells gently during plating and media changes, and test a range of this compound concentrations to identify any potential toxicity.

  • Variability in neurite outgrowth: Ensure even plating of neurons, use a consistent DIV for starting treatment, and analyze a sufficient number of neurons per condition.

  • No inhibition of LRRK2 activity: Confirm the activity of your this compound stock, ensure proper preparation of working solutions, and consider a shorter incubation time for acute signaling studies.

These application notes and protocols provide a comprehensive guide for utilizing this compound in primary neuron cultures. By following these detailed procedures, researchers can effectively investigate the role of LRRK2 in neuronal function and explore its potential as a therapeutic target in neurodegenerative diseases.

References

GNE-7915 for LRRK2 Inhibition in iPSC-Derived Neurons: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD).[1] The G2019S mutation, the most common of these, results in elevated LRRK2 kinase activity, which is implicated in the neurodegenerative process.[1] Induced pluripotent stem cell (iPSC)-derived neurons from PD patients carrying LRRK2 mutations replicate key disease pathologies, including increased susceptibility to oxidative stress and abnormal α-synuclein accumulation.[1][2] These patient-derived cells serve as a crucial in vitro platform for investigating disease mechanisms and screening potential therapeutic compounds.

GNE-7915 is a potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity.[3][4][5] Its ability to cross the blood-brain barrier makes it a valuable tool for both in vitro and in vivo studies.[6] By inhibiting LRRK2 kinase activity, this compound allows for the investigation of the downstream consequences of LRRK2 signaling and the assessment of the therapeutic potential of LRRK2 inhibition in rescuing disease-related phenotypes in iPSC-derived neurons.[1] This document provides detailed application notes and protocols for the use of this compound to induce LRRK2 inhibition in iPSC-derived neurons.

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueReference(s)
LRRK2 IC50 9 nM[3][4][7][8]
LRRK2 Ki 1 nM[4][5][7]
Kinase Selectivity Highly selective; tested against 187 kinases, only TTK showed >50% inhibition at 100 nM.[3][7][9]
Receptor Selectivity Moderately potent 5-HT2B antagonist.[3][5][7]

Table 2: Pharmacokinetic Properties of this compound in Preclinical Models

SpeciesDosingPeak Serum ConcentrationPeak Brain ConcentrationTime to Peak (Serum & Brain)Reference(s)
Mouse 100 mg/kg (subcutaneous)3980 ± 434 ng/mL (8.98 ± 0.98 µM)508 ± 58 ng/g1 hour[10][11]

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

Mutations in LRRK2, particularly the G2019S mutation, lead to a toxic gain of function by increasing its kinase activity.[12] This hyperactivity results in the phosphorylation of downstream substrates, including a subset of Rab GTPases, which are key regulators of vesicular trafficking.[13] The dysregulation of Rab GTPase phosphorylation disrupts critical cellular processes such as autophagy, lysosomal function, and mitochondrial homeostasis, ultimately contributing to neuronal dysfunction and degeneration.[13][14] LRRK2 inhibitors, like this compound, aim to normalize this signaling cascade by blocking the kinase activity of LRRK2.[13]

LRRK2_Signaling_Pathway LRRK2 Signaling Pathway and Inhibition cluster_0 LRRK2 Kinase Activity cluster_1 Cellular Dysfunction cluster_2 Inhibition LRRK2_mut LRRK2 (e.g., G2019S) Rab Rab GTPases LRRK2_mut->Rab Phosphorylation pRab Phosphorylated Rab GTPases Rab->pRab Autophagy Altered Autophagy pRab->Autophagy Lysosomal Lysosomal Dysfunction pRab->Lysosomal Mitochondrial Mitochondrial Dysfunction pRab->Mitochondrial Neurodegeneration Neurodegeneration Autophagy->Neurodegeneration Lysosomal->Neurodegeneration Mitochondrial->Neurodegeneration GNE7915 This compound GNE7915->LRRK2_mut Inhibits

Caption: LRRK2 Signaling Pathway and Inhibition.

Experimental Workflow for this compound Treatment and Analysis

The general workflow for investigating the effects of this compound on iPSC-derived neurons involves several key stages: differentiation of iPSCs into the desired neuronal subtype, treatment with this compound, and subsequent analysis of LRRK2 inhibition and downstream cellular phenotypes.

Experimental_Workflow Experimental Workflow for this compound Application cluster_analysis Analytical Endpoints iPSC iPSCs (Patient-derived or Isogenic Control) Differentiation Neuronal Differentiation iPSC->Differentiation Neurons Mature iPSC-Derived Neurons Differentiation->Neurons Treatment This compound Treatment (Dose-Response) Neurons->Treatment Analysis Analysis of LRRK2 Inhibition and Phenotypes Treatment->Analysis WesternBlot Western Blot (pLRRK2, pRab10) Analysis->WesternBlot ICC Immunocytochemistry (Neurite Outgrowth, α-synuclein) Analysis->ICC Functional Functional Assays (e.g., Oxidative Stress, Lysosomal Function) Analysis->Functional

Caption: Workflow for this compound Application.

Experimental Protocols

Protocol 1: Differentiation of iPSCs into Dopaminergic Neurons

This protocol describes a common method for generating midbrain dopaminergic neurons from iPSCs using dual SMAD inhibition.[1]

Materials:

  • iPSCs cultured on Matrigel-coated plates in mTeSR1 medium

  • Neural Induction Medium (NIM): DMEM/F12, N2 supplement, B27 supplement, Noggin, SB431542

  • Dopaminergic Patterning Medium: NIM supplemented with SHH and FGF8

  • Neuron Differentiation Medium: Neurobasal medium, B27 supplement, BDNF, GDNF, Ascorbic Acid, Dibutyryl cAMP, DAPT

  • Laminin-coated plates or coverslips

Procedure:

  • iPSC Culture: Culture iPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 70-80% confluency.[1]

  • Neural Induction: Switch to Neural Induction Medium. Culture for 10-12 days to generate neural progenitor cells (NPCs).[1]

  • Dopaminergic Patterning: Culture NPCs in Dopaminergic Patterning Medium for 6-8 days to induce a midbrain fate.[1]

  • Differentiation and Maturation: Plate the dopaminergic progenitors onto laminin-coated plates in Neuron Differentiation Medium. Mature the neurons for at least 4-6 weeks before conducting experiments.[1][15]

Protocol 2: Treatment of iPSC-Derived Neurons with this compound

Materials:

  • Mature iPSC-derived neurons

  • This compound (stock solution in DMSO)

  • Neuron culture medium

Procedure:

  • Preparation of this compound Working Solution: Prepare a fresh dilution of this compound from the DMSO stock in pre-warmed neuron culture medium to the desired final concentration. A concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments.[1]

  • Treatment: Aspirate the existing medium from the mature neurons and replace it with the medium containing this compound or a vehicle control (DMSO at the same final concentration).

  • Incubation: Incubate the cells for the desired duration. For assessing LRRK2 inhibition, a 2-hour incubation may be sufficient.[16] For studying downstream phenotypic changes, longer incubation times (e.g., 24-72 hours or longer) may be necessary.[10][11]

Protocol 3: Western Blot Analysis of LRRK2 Inhibition

This protocol is for assessing the inhibition of LRRK2 kinase activity by measuring the phosphorylation of LRRK2 itself (autophosphorylation at Ser1292) or its substrate, Rab10 (at Thr73).[17][18]

Materials:

  • Treated and control iPSC-derived neurons

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pS1292-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Protocol 4: Immunocytochemistry for Neurite Outgrowth and α-Synuclein

Materials:

  • Treated and control iPSC-derived neurons on coverslips

  • 4% Paraformaldehyde (PFA)

  • Permeabilization/blocking solution (e.g., 0.1% Triton X-100 and 5% normal goat serum in PBS)

  • Primary antibodies: anti-MAP2 or anti-β-III-tubulin (for neurites), anti-α-synuclein

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear staining)

  • Mounting medium

Procedure:

  • Fixation: Fix the cells with 4% PFA.[1]

  • Permeabilization and Blocking: Permeabilize and block the cells.[1]

  • Primary Antibody Incubation: Incubate with primary antibodies.

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies and DAPI.[1]

  • Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. For neurite outgrowth, use image analysis software to trace and measure the total neurite length and number of branches per neuron.[1][15] For α-synuclein, quantify the fluorescence intensity or the number and size of aggregates.

Conclusion

This compound is a powerful research tool for investigating the role of LRRK2 kinase activity in the pathophysiology of Parkinson's disease. The use of iPSC-derived neurons from PD patients provides a highly relevant cellular model to dissect disease mechanisms and evaluate the therapeutic potential of LRRK2 inhibitors. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies. It is crucial to perform dose-response experiments to determine the optimal concentration for each specific cell line and experimental endpoint. Through the careful application of these methods, researchers can further elucidate the complex role of LRRK2 in neurodegeneration and advance the development of novel therapies for Parkinson's disease.

References

Application Notes and Protocols for GNE-7915 in Assessing Alpha-Synuclein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GNE-7915, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, to investigate alpha-synuclein (B15492655) aggregation in both cellular and animal models of Parkinson's disease. The provided protocols are based on established methodologies and offer a framework for assessing the therapeutic potential of LRRK2 inhibition in mitigating synucleinopathy.

Introduction to this compound and its Mechanism of Action

This compound is a highly potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity.[1][2][3][4] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, and increased LRRK2 kinase activity is believed to play a crucial role in the disease's pathogenesis.[5][6] One of the key pathological hallmarks of Parkinson's disease is the aggregation of the alpha-synuclein protein into Lewy bodies and Lewy neurites.[7]

The kinase activity of LRRK2 has been implicated in several cellular processes that can influence alpha-synuclein aggregation, most notably the autophagy-lysosomal pathway.[5][8][9] This pathway is essential for the clearance of aggregated proteins. Pathogenic LRRK2 mutations can impair this process, leading to the accumulation of alpha-synuclein. By inhibiting LRRK2 kinase activity, this compound is hypothesized to restore normal autophagic flux, thereby promoting the clearance of alpha-synuclein aggregates.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the properties and efficacy of this compound in preclinical models.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueCell Line/SystemReference(s)
IC50 (LRRK2 Autophosphorylation) 9 nMHuman HEK293 cells[2][3]
Ki (LRRK2) 1 nMRecombinant LRRK2[2]
Effect on pSer129-α-Synuclein Significant reduction at 1, 10, and 100 nMSH-SY5Y cells overexpressing WT α-synuclein[10]

Table 2: In Vivo Efficacy of this compound in LRRK2 R1441G Mutant Mice

ParameterTreatment GroupOutcomeReference(s)
Striatal α-Synuclein Oligomers This compound (100 mg/kg, s.c., twice weekly for 18 weeks)Significantly reduced compared to vehicle-treated mutant mice[1][6][11][12]
Cortical pSer129-α-Synuclein This compound (100 mg/kg, s.c., twice weekly for 18 weeks)Significantly reduced compared to vehicle-treated mutant mice[1][6][11][12]
LRRK2 Kinase Activity (pRab10/pRab12) This compound (100 mg/kg, single s.c. dose)Significantly inhibited in the lung, dissipated by 72h[1][6][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway influenced by this compound and a general experimental workflow for its use.

LRRK2_Pathway cluster_0 Cellular Environment cluster_1 Autophagy-Lysosomal Pathway alpha_syn_mono α-Synuclein Monomers alpha_syn_agg α-Synuclein Aggregates alpha_syn_mono->alpha_syn_agg Aggregation Autophagosome Autophagosome Formation alpha_syn_agg->Autophagosome Engulfment LRRK2_active Active LRRK2 (Mutant/Overexpressed) LRRK2_inactive Inactive LRRK2 Impaired_clearance Impaired Clearance LRRK2_active->Impaired_clearance Inhibits Autophagy_init Autophagy Initiation LRRK2_inactive->Autophagy_init Promotes GNE7915 This compound GNE7915->LRRK2_active Inhibits Autophagy_init->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Clearance Clearance of Aggregates Autolysosome->Clearance Impaired_clearance->alpha_syn_agg Leads to Accumulation

Caption: LRRK2 inhibition by this compound restores autophagic clearance of α-synuclein aggregates.

Experimental_Workflow cluster_in_vitro In Vitro Model cluster_in_vivo In Vivo Model cell_culture Cell Culture (e.g., SH-SY5Y, Primary Neurons) pff_treatment Induce Aggregation (α-Synuclein PFFs) cell_culture->pff_treatment gne_treatment_vitro Treat with this compound (Dose-Response) pff_treatment->gne_treatment_vitro analysis_vitro Quantify Aggregation (Western Blot, ICC) gne_treatment_vitro->analysis_vitro animal_model Animal Model (e.g., LRRK2 Mutant Mice) gne_treatment_vivo Administer this compound (e.g., s.c. injection) animal_model->gne_treatment_vivo behavioral_analysis Behavioral Assessment (Optional) gne_treatment_vivo->behavioral_analysis tissue_collection Tissue Collection (Brain) behavioral_analysis->tissue_collection analysis_vivo Quantify Aggregation (ELISA, IHC) tissue_collection->analysis_vivo

Caption: General experimental workflow for assessing this compound's effect on α-synuclein aggregation.

Experimental Protocols

In Vitro Assessment of Alpha-Synuclein Aggregation in SH-SY5Y Cells

This protocol describes the use of this compound to assess its ability to reduce alpha-synuclein aggregation in a human neuroblastoma cell line. Aggregation is induced by the addition of pre-formed fibrils (PFFs) of alpha-synuclein.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Recombinant human alpha-synuclein monomer

  • Alpha-synuclein Pre-Formed Fibrils (PFFs) - prepared as described by Luk et al.[13][14]

  • This compound (stock solution in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Antibodies:

    • Primary: Anti-phospho-S129 alpha-synuclein, anti-total alpha-synuclein, anti-beta-actin

    • Secondary: HRP-conjugated anti-rabbit/mouse IgG

  • Western blot reagents and equipment

  • Immunocytochemistry reagents (paraformaldehyde, Triton X-100, blocking buffer, fluorescent secondary antibodies, DAPI)

Protocol:

  • Cell Culture and Differentiation (Optional but Recommended):

    • Culture SH-SY5Y cells in complete medium.

    • For a more neuron-like phenotype, differentiate cells by treating with retinoic acid (e.g., 10 µM) for 3-5 days.

  • Induction of Alpha-Synuclein Aggregation:

    • Prepare alpha-synuclein PFFs from recombinant monomer. Sonicate the PFFs to create smaller seeds.[13][14]

    • Add sonicated PFFs to the cell culture medium at a final concentration of 1-2 µg/mL.[15]

  • This compound Treatment:

    • Prepare a dose-response range of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) in culture medium from a DMSO stock. Include a vehicle control (DMSO).[10]

    • Add the this compound solutions to the cells 2 hours prior to the addition of PFFs.

    • Incubate the cells for 7-14 days to allow for the formation of intracellular alpha-synuclein aggregates. Change the medium with fresh this compound and PFFs every 2-3 days.

  • Quantification of Alpha-Synuclein Aggregation:

    • Western Blotting:

      • Lyse the cells and determine the protein concentration.

      • Perform SDS-PAGE and Western blotting to detect total alpha-synuclein and phospho-S129 alpha-synuclein.[16]

      • Quantify band intensities and normalize to a loading control (e.g., beta-actin). A reduction in the ratio of pS129/total alpha-synuclein indicates a therapeutic effect.

    • Immunocytochemistry:

      • Fix the cells with 4% paraformaldehyde.

      • Permeabilize with Triton X-100 and block with a suitable blocking buffer.

      • Incubate with primary antibodies against phospho-S129 alpha-synuclein.

      • Incubate with fluorescently labeled secondary antibodies and counterstain nuclei with DAPI.

      • Image the cells using a fluorescence microscope and quantify the number and intensity of intracellular aggregates.

In Vivo Assessment of Alpha-Synuclein Aggregation in LRRK2 Mutant Mice

This protocol outlines a long-term study to evaluate the efficacy of this compound in reducing alpha-synuclein pathology in a genetically relevant mouse model of Parkinson's disease.

Materials:

  • LRRK2 R1441G mutant mice and wild-type littermate controls (aged 14 months)[1][11]

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Syringes and needles for subcutaneous injection

  • Anesthesia and surgical equipment for tissue collection

  • Brain homogenization buffer

  • ELISA kits for alpha-synuclein oligomers and phospho-S129 alpha-synuclein

  • Immunohistochemistry reagents

Protocol:

  • Animal Husbandry and Treatment:

    • House the mice under standard conditions.

    • Prepare the this compound dosing solution in the vehicle.

    • Administer this compound subcutaneously at a dose of 100 mg/kg twice weekly for 18 weeks.[1][6][11] Administer the vehicle solution to the control groups.

  • Behavioral Assessment (Optional):

    • Perform behavioral tests (e.g., rotarod, open field) at baseline and at regular intervals throughout the study to assess motor function.

  • Tissue Collection and Preparation:

    • At the end of the 18-week treatment period, anesthetize the mice and perfuse with saline.

    • Harvest the brains and dissect the striatum and cortex.

    • Snap-freeze the tissue for biochemical analysis or fix in paraformaldehyde for immunohistochemistry.

  • Quantification of Alpha-Synuclein Pathology:

    • ELISA for Alpha-Synuclein Oligomers:

      • Homogenize the striatal tissue.

      • Use a specific ELISA kit to quantify the levels of alpha-synuclein oligomers.[1][11]

      • Normalize the results to the total protein concentration.

    • Western Blot or ELISA for pS129-alpha-synuclein:

      • Homogenize the cortical tissue.

      • Quantify the levels of phospho-S129 alpha-synuclein using Western blot or a specific ELISA kit.[1][11]

      • Normalize to total alpha-synuclein or a loading control.

    • Immunohistochemistry:

      • Section the fixed brain tissue.

      • Perform immunohistochemical staining for phospho-S129 alpha-synuclein.

      • Quantify the number and area of alpha-synuclein-positive inclusions in the cortex and other relevant brain regions.

Conclusion

This compound serves as a valuable research tool for investigating the role of LRRK2 in alpha-synuclein aggregation. The protocols outlined above provide a solid foundation for conducting both in vitro and in vivo studies to assess the potential of LRRK2 inhibition as a disease-modifying strategy for Parkinson's disease and other synucleinopathies. Researchers should optimize these protocols based on their specific experimental needs and available resources.

References

In Vivo Target Engagement Studies with GNE-7915: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-7915 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, and inhibition of its kinase activity is a promising therapeutic strategy.[4] These application notes provide detailed protocols for in vivo target engagement studies with this compound, focusing on methods to assess its pharmacokinetics, pharmacodynamics, and downstream effects on LRRK2 signaling in preclinical models.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

ParameterValueAssay TypeReference
IC50 9 nMLRRK2 Kinase Activity Assay[1][2]
Ki 1 nMBiochemical Assay[1]
Cellular IC50 20 nMLRRK2 Ser1292 Autophosphorylation in BAC Transgenic Mice[5]

Table 2: In Vivo Pharmacokinetics of this compound in Mice (Single 100 mg/kg subcutaneous injection) [6][7]

Time PointMean Brain Concentration (ng/g)Mean Plasma Concentration (ng/mL)
1 hour ~1000~4000
6 hours ~500~1000
24 hours ~100~350

Table 3: In Vivo Study Designs with this compound

Animal ModelDosageAdministration RouteStudy DurationKey FindingsReference
BAC Transgenic Mice (hLRRK2 G2019S) 50 mg/kgi.p. or p.o.AcuteConcentration-dependent reduction of pLRRK2 in the brain.[1]
LRRK2R1441G Mutant Mice 100 mg/kgSubcutaneous18 weeks (twice weekly)Reduced striatal α-synuclein oligomers and cortical pSer129-αSyn.[6][7]
Cynomolgus Monkeys 65 mg/kg/dayNot Specified7 daysToxicology studies.[2]
Rhesus Monkeys 22.5 mg/kg b.i.d.Not Specified14 daysToxicology studies.[2]

Signaling Pathway

This compound targets the kinase activity of LRRK2. Pathogenic mutations in LRRK2, such as G2019S and R1441G, lead to its hyperactivation. Activated LRRK2 phosphorylates a subset of Rab GTPases, including Rab10 and Rab12, which are involved in vesicular trafficking. This aberrant phosphorylation disrupts downstream cellular processes, contributing to neurodegeneration. This compound blocks this phosphorylation cascade.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Signaling Mutations (G2019S, R1441G) Mutations (G2019S, R1441G) LRRK2 LRRK2 Mutations (G2019S, R1441G)->LRRK2 Hyperactivation Activated LRRK2 Activated LRRK2 LRRK2->Activated LRRK2 Rab GTPases (e.g., Rab10, Rab12) Rab GTPases (e.g., Rab10, Rab12) Activated LRRK2->Rab GTPases (e.g., Rab10, Rab12) Phosphorylation Phosphorylated Rab GTPases Phosphorylated Rab GTPases Rab GTPases (e.g., Rab10, Rab12)->Phosphorylated Rab GTPases Vesicular Trafficking Disruption Vesicular Trafficking Disruption Phosphorylated Rab GTPases->Vesicular Trafficking Disruption Neurodegeneration Neurodegeneration Vesicular Trafficking Disruption->Neurodegeneration This compound This compound This compound->Activated LRRK2 Inhibition

LRRK2 Signaling Pathway and this compound Inhibition.

Experimental Protocols

Protocol 1: Western Blot Analysis of LRRK2 Target Engagement in Mouse Brain

This protocol details the procedure for assessing the in vivo efficacy of this compound by measuring the phosphorylation of LRRK2 at Ser1292 and its substrate Rab12 in mouse brain tissue.

Materials:

  • This compound

  • Vehicle (e.g., 20% Captisol)

  • LRRK2 transgenic or wild-type mice

  • RIPA buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Anti-pS1292-LRRK2

    • Anti-total LRRK2

    • Anti-pS106-Rab12

    • Anti-total Rab12

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Animal Dosing:

    • Administer this compound or vehicle to mice at the desired dose and route (e.g., 100 mg/kg, subcutaneous).[6][7]

    • Euthanize mice at predetermined time points post-dosing (e.g., 1, 6, 24 hours) to assess the time course of target engagement.[6]

  • Tissue Collection and Homogenization:

    • Rapidly dissect the brain region of interest (e.g., striatum, cortex) on ice.

    • Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[2]

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (lysate) and determine the protein concentration using a BCA assay.[2]

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]

    • Block the membrane in blocking buffer for 1 hour at room temperature.[8]

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[8]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Normalize to the loading control to account for loading differences.

    • Compare the levels of phosphorylated proteins in this compound-treated animals to vehicle-treated controls.

Western_Blot_Workflow Animal Dosing Animal Dosing Tissue Collection Tissue Collection Animal Dosing->Tissue Collection Homogenization & Lysis Homogenization & Lysis Tissue Collection->Homogenization & Lysis Protein Quantification Protein Quantification Homogenization & Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Imaging & Analysis Imaging & Analysis Western Blot->Imaging & Analysis FSCV_Workflow Brain Slice Preparation Brain Slice Preparation FSCV Recording Setup FSCV Recording Setup Brain Slice Preparation->FSCV Recording Setup Baseline DA Release Baseline DA Release FSCV Recording Setup->Baseline DA Release This compound Application This compound Application Baseline DA Release->this compound Application Post-treatment DA Release Post-treatment DA Release This compound Application->Post-treatment DA Release Data Analysis Data Analysis Post-treatment DA Release->Data Analysis

References

Troubleshooting & Optimization

GNE-7915 Technical Support Center: Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of GNE-7915 when using Dimethyl Sulfoxide (DMSO) as a solvent. Find troubleshooting tips and frequently asked questions to ensure the successful application of this compound in your experiments.

Properties of this compound

PropertyValueReference
Molecular Weight 443.40 g/mol [1][2][3][4]
Formula C₁₉H₂₁F₄N₅O₃[1][2][3][4]
CAS Number 1351761-44-8[1][2][4][5][6]
Purity >98%[2][5][6]
Appearance Crystalline solid; Off-white to light yellow[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2][3] It is sparingly soluble in other solvents like ethanol (B145695) and insoluble in water.[1]

Q2: What is the maximum solubility of this compound in DMSO?

A2: The reported solubility of this compound in DMSO varies across different suppliers, ranging from 3 mg/mL to as high as 105 mg/mL.[2][7] Some sources indicate that warming or sonication may be necessary to achieve higher concentrations.[4] It is crucial to note that the hygroscopic nature of DMSO can significantly impact solubility; therefore, using fresh, anhydrous DMSO is highly recommended.[1][4][7]

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: To prepare a stock solution, it is advised to use fresh, anhydrous DMSO.[1][4][7] For instance, to prepare a 50 mM solution, you would dissolve 22.17 mg of this compound in 1 mL of DMSO. Assistance with dissolution can be achieved through warming or low-frequency sonication.[4][7]

Q4: How should I store the solid this compound compound?

A4: Solid this compound should be stored in a dry, dark place.[5] For short-term storage, 0-4°C is suitable, while long-term storage at -20°C is recommended.[5]

Q5: How should I store this compound stock solutions in DMSO?

A5: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][8] For short-term storage (up to 1 month), -20°C is recommended.[1][8] For long-term storage (up to 1-2 years), -80°C is the preferred temperature.[1][4]

Q6: Is this compound stable in DMSO?

A6: this compound is generally stable in DMSO when stored under the recommended conditions (frozen at -20°C or -80°C).[1][4][8] However, the stability can be compromised by the presence of water in the DMSO, which can lead to reduced solubility and potential degradation over time.[1][4][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed in stock solution upon storage 1. The concentration is too high. 2. The DMSO used was not anhydrous. 3. Improper storage conditions.1. Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a new, less concentrated stock solution. 2. Use fresh, high-purity, anhydrous DMSO.[1][4][7] 3. Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light.[1][4][5][8]
Inconsistent experimental results 1. Inaccurate concentration of the stock solution due to incomplete dissolution or precipitation. 2. Degradation of this compound due to improper storage or handling. 3. Repeated freeze-thaw cycles of the stock solution.1. Before each use, visually inspect the stock solution for any precipitation. If present, warm and vortex to ensure homogeneity. 2. Prepare fresh stock solutions periodically and store them properly in aliquots. 3. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1][8]
Difficulty dissolving this compound in DMSO 1. The DMSO has absorbed moisture. 2. The concentration attempted is too high.1. Use a fresh, unopened bottle of anhydrous DMSO.[1][4][7] 2. Try preparing a lower concentration stock solution. You can also aid dissolution by gentle warming or sonication.[4][7]

Quantitative Data Summary

This compound Solubility in DMSO
SolubilityMolar ConcentrationSupplier/ReferenceNotes
3 mg/mL~6.76 mMCayman Chemical[2]-
22 mg/mL49.61 mMSelleck Chemicals[1]Use fresh DMSO as moisture can reduce solubility.
≥22.15 mg/mL≥50 mMRayBiotech[3]-
50 mM50 mMAbcamWarming may be required.
100 mg/mL225.53 mMMedchemExpress[4]Ultrasonic assistance may be needed. Hygroscopic DMSO significantly impacts solubility.
105 mg/mL236.81 mMA2Z Chemical[7]Low-frequency sonication can aid dissolution. Avoid using DMSO that has been open for a long time.
Storage and Stability of this compound
FormStorage TemperatureDurationReference
Solid Powder-20°C3 years[1]
In DMSO-80°C1-2 years[1][4]
In DMSO-20°C1 month[1][8]

Experimental Protocols

Preparation of a 50 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid powder)

    • Anhydrous, high-purity DMSO (new, unopened bottle recommended)

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

    • Water bath or sonicator (optional)

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out 22.17 mg of this compound powder and place it into a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly for 2-5 minutes to dissolve the compound.

    • If the compound does not fully dissolve, you may gently warm the solution in a water bath (e.g., at 37°C) for a short period or use a sonicator until the solution is clear.[4][7]

    • Once completely dissolved, aliquot the stock solution into single-use, sterile vials.

    • Store the aliquots at -80°C for long-term storage.[1][4]

Visualizations

LRRK2_Signaling_Pathway cluster_PD Parkinson's Disease Pathogenesis LRRK2 Mutations (e.g., G2019S) LRRK2 Mutations (e.g., G2019S) Increased LRRK2 Kinase Activity Increased LRRK2 Kinase Activity LRRK2 Mutations (e.g., G2019S)->Increased LRRK2 Kinase Activity Substrate Phosphorylation Substrate Phosphorylation Increased LRRK2 Kinase Activity->Substrate Phosphorylation Neuronal Damage Neuronal Damage This compound This compound LRRK2 LRRK2 This compound->LRRK2 Inhibits LRRK2->Substrate Phosphorylation Catalyzes Substrate Phosphorylation->Neuronal Damage

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

GNE7915_Workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D Aliquot and Store at -80°C C->D E Thaw Aliquot D->E For Experiment F Dilute to Working Concentration in Media E->F G Treat Cells F->G H Assay Readout G->H

Caption: Experimental Workflow for this compound Application.

Troubleshooting_Solubility cluster_check Initial Checks cluster_action Corrective Actions Start Precipitate Observed in DMSO Stock? Q1 Is DMSO fresh/anhydrous? Start->Q1 Q2 Is concentration too high? Q1->Q2 Yes A1 Use fresh, anhydrous DMSO Q1->A1 No A2 Warm/Sonicate to redissolve Q2->A2 No A3 Prepare a lower concentration stock Q2->A3 Yes A1->Start Retry End Issue Resolved A2->End A3->End

Caption: Troubleshooting Decision Tree for this compound Solubility Issues.

References

Troubleshooting GNE-7915 Off-Target Effects in Cellular Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating potential off-target effects of GNE-7915 in cellular assays. The following information, presented in a question-and-answer format, directly addresses common issues and provides detailed experimental protocols to ensure the accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] It is widely used in research to investigate the physiological and pathological roles of LRRK2, particularly in the context of Parkinson's disease.

Q2: What are the known primary off-targets of this compound?

While this compound is highly selective for LRRK2, it has been shown to interact with a limited number of other proteins. The most significant off-targets identified in broad kinase screening panels are TTK (Mps1) and ALK.[3] Additionally, this compound has been reported to be a moderately potent antagonist of the serotonin (B10506) 2B receptor (5-HT2B).[1][3][4]

Q3: I am observing unexpected effects on cell cycle progression or apoptosis in my experiments with this compound. Could this be an off-target effect?

Yes, it is possible. The off-target kinase TTK (Mps1) is a critical regulator of the spindle assembly checkpoint during mitosis.[5] Inhibition of TTK can lead to defects in chromosome segregation, micronuclei formation, and ultimately, apoptosis.[5] If your cellular assay involves readouts related to cell cycle or cell viability, it is crucial to consider the potential contribution of TTK inhibition.

Q4: My cellular assay involves G-protein coupled receptor (GPCR) signaling, and I'm seeing unexpected results with this compound. What could be the cause?

This compound is a known antagonist of the 5-HT2B receptor.[3][4] If your cell line endogenously expresses this receptor, or if your assay is sensitive to changes in serotonergic signaling, the antagonistic activity of this compound could confound your results. The 5-HT2B receptor couples to Gq/G11 proteins, leading to an increase in intracellular calcium and inositol (B14025) phosphate (B84403) accumulation.[6]

Quantitative Data Summary: this compound Potency and Selectivity

The following table summarizes the known inhibitory concentrations of this compound against its primary target and key off-targets. This information is critical for designing experiments and interpreting data, allowing for a comparison of the concentration at which on-target versus off-target effects are likely to occur.

TargetAssay TypeIC50 / KiReference
LRRK2 Cellular (pLRRK2)9 nM[1][2][3]
Biochemical (Ki)1 nM[1]
TTK Biochemical (Ki)52 nM[7]
Functional (in vitro)<100 nM[7]
ALK Binding Assay>65% probe displacement at 100 nM[3]
5-HT2B Functional (in vitro)Moderately potent antagonist[1][3][4]

Troubleshooting Guides & Experimental Protocols

If you suspect that off-target effects of this compound are influencing your experimental results, the following troubleshooting guides and protocols will help you to systematically investigate and deconvolve these effects from the on-target inhibition of LRRK2.

Issue 1: Unexplained Cell Cycle Defects or Apoptosis

This section provides a workflow to determine if the observed cellular phenotype is due to the off-target inhibition of TTK.

A Problem: Unexpected cell cycle arrest, micronuclei, or apoptosis with This compound treatment. B Hypothesis: Off-target inhibition of TTK kinase. A->B C Step 1: Measure TTK activity directly. (Protocol 1) B->C D Step 2: Use a structurally distinct LRRK2 inhibitor as a control. B->D E Step 3: LRRK2 Knockdown/Knockout Control. B->E F Outcome 1: This compound inhibits TTK phosphorylation. Other LRRK2 inhibitors do not cause the phenotype. C->F D->F G Outcome 2: This compound does not inhibit TTK. The phenotype persists with other LRRK2 inhibitors and is absent in LRRK2 KO cells. E->G Phenotype absent H Conclusion: Phenotype is likely due to off-target TTK inhibition. F->H I Conclusion: Phenotype is likely an on-target LRRK2 effect. G->I

Caption: Troubleshooting workflow for suspected TTK off-target effects.

This protocol allows for the direct assessment of TTK kinase activity in your cellular model by measuring the phosphorylation of TTK at key activation sites.

Materials:

  • Your cell line of interest

  • This compound

  • Structurally unrelated LRRK2 inhibitor (e.g., MLi-2)

  • TTK-selective inhibitor (positive control, e.g., MPI-0479605)

  • Cell lysis buffer (RIPA or similar) with protease and phosphatase inhibitors

  • Primary antibodies:

    • Phospho-TTK (e.g., Thr676)[8][9][10]

    • Total TTK

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Plate your cells and allow them to adhere. Treat cells with a dose-range of this compound, a concentration of a structurally unrelated LRRK2 inhibitor that gives equivalent LRRK2 inhibition, a TTK-selective inhibitor, and vehicle control (DMSO) for your desired experimental time.

  • Cell Lysis: Wash cells with ice-old PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-TTK overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and capture the image.

    • Strip the membrane and re-probe for total TTK and a loading control.

  • Data Analysis: Quantify the band intensities for phospho-TTK and normalize to total TTK and the loading control. A decrease in the phospho-TTK signal upon this compound treatment would indicate inhibition of TTK activity.

Issue 2: Unexpected GPCR-related Signaling Events

This guide will help you determine if the observed phenotype is due to the off-target antagonism of the 5-HT2B receptor.

A Problem: Unexpected changes in intracellular calcium, IP1 levels, or other GPCR readouts with this compound. B Hypothesis: Off-target antagonism of the 5-HT2B receptor. A->B C Step 1: Confirm 5-HT2B expression in your cell line (RT-PCR or Western). B->C D Step 2: Perform a 5-HT2B functional assay. (Protocol 2) C->D If expressed G Outcome 2: This compound has no effect on serotonin-induced signaling, or cells do not express 5-HT2B. C->G If not expressed E Step 3: Use a selective 5-HT2B antagonist as a positive control. D->E F Outcome 1: This compound blocks serotonin-induced signaling in 5-HT2B expressing cells. D->F H Conclusion: Phenotype is likely due to off-target 5-HT2B antagonism. F->H I Conclusion: Phenotype is likely unrelated to 5-HT2B antagonism. G->I

Caption: Troubleshooting workflow for suspected 5-HT2B off-target effects.

This protocol measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq/G11 signaling, to assess 5-HT2B receptor activity.

Materials:

  • Your cell line of interest (confirmed to express 5-HT2B)

  • This compound

  • Serotonin (5-HT) or another 5-HT2B agonist

  • Selective 5-HT2B antagonist (e.g., SB 204741)

  • IP-One Tb kit (or similar TR-FRET based assay)

  • White 96-well or 384-well plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Cell Plating: Seed your cells in white assay plates and culture overnight.

  • Antagonist Treatment: Pre-incubate the cells with a dose-range of this compound, the selective 5-HT2B antagonist, or vehicle control (DMSO) for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add serotonin at its EC80 concentration (the concentration that gives 80% of the maximal response, which should be determined in a separate experiment) to the wells and incubate for the time recommended by the assay kit manufacturer (typically 30-60 minutes) at 37°C.

  • Assay Lysis and Reagent Addition: Lyse the cells and add the IP1-d2 and anti-IP1-cryptate TR-FRET reagents according to the manufacturer's protocol.

  • Signal Detection: Incubate the plate at room temperature for the recommended time and then measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. A decrease in the serotonin-induced signal in the presence of this compound indicates antagonistic activity at the 5-HT2B receptor.

Signaling Pathway Diagrams

To aid in understanding the potential off-target effects of this compound, the following diagrams illustrate the signaling pathways of LRRK2 and the key off-targets, TTK and 5-HT2B.

cluster_LRRK2 LRRK2 Signaling LRRK2 LRRK2 Rab Rab GTPases (e.g., Rab10) LRRK2->Rab Phosphorylation Vesicle Vesicular Trafficking Rab->Vesicle GNE7915_LRRK2 This compound GNE7915_LRRK2->LRRK2 Inhibits

Caption: Simplified LRRK2 signaling pathway and the point of inhibition by this compound.

cluster_TTK TTK Signaling in Mitosis TTK TTK (Mps1) SAC Spindle Assembly Checkpoint (SAC) TTK->SAC Activates Anaphase Anaphase Progression SAC->Anaphase Inhibits GNE7915_TTK This compound (Off-target) GNE7915_TTK->TTK Inhibits cluster_5HT2B 5-HT2B Receptor Signaling Serotonin Serotonin HT2B 5-HT2B Receptor Serotonin->HT2B Gq Gq/11 HT2B->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca GNE7915_HT2B This compound (Off-target) GNE7915_HT2B->HT2B Antagonizes

References

Optimizing GNE-7915 Concentration for LRRK2 Inhibition: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GNE-7915 for effective LRRK2 inhibition. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: A good starting point for this compound in cell-based assays is in the low nanomolar range. The reported IC50 for this compound is approximately 9 nM for the inhibition of LRRK2 autophosphorylation in HEK293 cells.[1][2][3] However, the optimal concentration can vary depending on the cell line, experimental conditions, and the specific endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO.[1] For long-term storage, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10 mM or higher) and store it in aliquots at -80°C to avoid repeated freeze-thaw cycles.[2] For immediate use in cell culture, the DMSO stock solution should be diluted in pre-warmed cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤0.1%) to avoid solvent toxicity.

Q3: What are the known off-target effects of this compound?

A3: this compound is a highly selective LRRK2 inhibitor. However, at higher concentrations, some off-target activity has been reported. Kinase profiling studies have shown that this compound can inhibit TTK (Mps1) kinase.[2][4] Additionally, it has been identified as a moderately potent antagonist of the 5-HT2B receptor.[1][2] Researchers should be mindful of these potential off-target effects when interpreting data, especially at concentrations significantly above the LRRK2 IC50.

Q4: Are there any known in vivo toxicities associated with this compound?

A4: In vivo studies in non-human primates have shown that high doses of this compound (e.g., 30 mg/kg twice daily) can lead to the accumulation of lamellar bodies in type II pneumocytes in the lungs.[5][6] However, these effects were not associated with measurable pulmonary deficits and were reversible upon cessation of treatment.[7] Long-term studies in mice with a reduced dosing schedule did not show these lung abnormalities or other significant adverse effects.[8] Nevertheless, it is crucial to carefully consider the dose and duration of this compound administration in in vivo experiments and to monitor for any potential adverse effects.

Troubleshooting Guide

Issue 1: I am not observing significant inhibition of LRRK2 activity at the expected concentrations.

  • Possible Cause 1: this compound degradation.

    • Solution: Ensure that your this compound stock solution has been stored properly at -80°C in small aliquots to avoid multiple freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. The stability of this compound in powder form is reported to be at least 3 years when stored at -20°C.[2]

  • Possible Cause 2: Low LRRK2 expression or activity in your cell model.

    • Solution: Confirm the expression and basal kinase activity of LRRK2 in your chosen cell line. Some cell lines may have very low endogenous LRRK2 levels. Consider using cells overexpressing wild-type or mutant LRRK2, or stimulating LRRK2 activity if a relevant mechanism is known.

  • Possible Cause 3: Issues with the assay methodology.

    • Solution: Verify the accuracy of your assay for measuring LRRK2 activity (e.g., Western blot for pS935-LRRK2 or a substrate like pT73-Rab10). Ensure antibody quality and specificity. Include appropriate positive and negative controls in your experiment.

Issue 2: I am observing cellular toxicity in my experiments.

  • Possible Cause 1: High DMSO concentration.

    • Solution: Ensure that the final concentration of DMSO in your cell culture medium is below toxic levels, typically at or below 0.1%.[9] Always include a vehicle control (DMSO only) to assess the effect of the solvent on your cells.

  • Possible Cause 2: this compound-induced cytotoxicity.

    • Solution: While this compound is generally not reported to be cytotoxic at effective concentrations, high concentrations or prolonged exposure may induce toxicity in some cell lines. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your LRRK2 inhibition experiment to determine the cytotoxic concentration of this compound for your specific cells.

  • Possible Cause 3: Off-target effects.

    • Solution: As mentioned, this compound can have off-target effects at higher concentrations. If you are using high concentrations of the inhibitor, consider whether the observed toxicity could be due to inhibition of other kinases like TTK. If possible, use a structurally different LRRK2 inhibitor as a control to see if the toxic effect is specific to this compound.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
IC50 (Cell-based) 9 nMHuman HEK293 cells (autophosphorylation)[1][2][3]
Ki (Biochemical) 1 nMCell-free assay[1]
In Vivo Dosage (Mice) 50 mg/kg (i.p. or p.o.)BAC transgenic mice (hLRRK2 G2019S)[1]
In Vivo Dosage (Mice) 100 mg/kg (subcutaneous)Wild-type and LRRK2 R1441G mutant mice[8]
In Vivo Dosage (NHP) 30 mg/kg (twice daily)Cynomolgus monkeys[5]
Solubility in DMSO Up to 100 mg/mL (225.53 mM)-[2]

Experimental Protocols

Protocol: Measuring Inhibition of LRRK2 Ser935 Phosphorylation in Cultured Cells

This protocol describes a typical Western blot-based assay to determine the potency of this compound in inhibiting LRRK2 kinase activity by measuring the phosphorylation of LRRK2 at Serine 935 (pS935), a commonly used biomarker for LRRK2 inhibitor activity.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T overexpressing LRRK2, or a cell line with endogenous LRRK2)

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-pS935-LRRK2, Mouse anti-total LRRK2

  • HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM). Remember to prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired time (e.g., 1-2 hours).

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

  • Protein Quantification: Scrape the cells and transfer the lysates to microcentrifuge tubes. Centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for pS935-LRRK2 and total LRRK2.

    • Normalize the pS935-LRRK2 signal to the total LRRK2 signal for each sample.

    • Plot the normalized pS935-LRRK2 levels against the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effectors Lysosomal_Stress Lysosomal Stress Rab7L1_Rab29 Rab7L1 (Rab29) Lysosomal_Stress->Rab7L1_Rab29 activates LRRK2 LRRK2 Rab7L1_Rab29->LRRK2 recruits & activates Rab8 Rab8 LRRK2->Rab8 phosphorylates Rab10 Rab10 LRRK2->Rab10 phosphorylates Rab12 Rab12 LRRK2->Rab12 phosphorylates Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab8->Vesicular_Trafficking Rab10->Vesicular_Trafficking Autophagy Autophagy Rab12->Autophagy GNE7915 This compound GNE7915->LRRK2 inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

GNE7915_Troubleshooting_Workflow Start Start: LRRK2 Inhibition Experiment with this compound Check_Inhibition Is LRRK2 inhibition observed? Start->Check_Inhibition Check_Toxicity Is cellular toxicity observed? Check_Inhibition->Check_Toxicity Yes Troubleshoot_Inhibition Troubleshoot Inhibition: - Check this compound stability - Verify LRRK2 expression/activity - Validate assay Check_Inhibition->Troubleshoot_Inhibition No Success Experiment Successful Check_Toxicity->Success No Troubleshoot_Toxicity Troubleshoot Toxicity: - Check DMSO concentration - Perform viability assay - Consider off-target effects Check_Toxicity->Troubleshoot_Toxicity Yes Adjust_Protocol Adjust Protocol Troubleshoot_Inhibition->Adjust_Protocol Troubleshoot_Toxicity->Adjust_Protocol Adjust_Protocol->Start

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

References

Addressing GNE-7915-induced lung phenotype in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lung-related phenotypes in animal studies involving the LRRK2 inhibitor, GNE-7915, and other related compounds.

Frequently Asked Questions (FAQs)

Q1: We observed cytoplasmic vacuolation in type II pneumocytes of our study animals treated with a LRRK2 inhibitor. Is this an expected finding?

A1: Yes, this is a known on-target effect of potent LRRK2 kinase inhibitors, including this compound.[1][2][3][4] This phenotype is characterized by the accumulation of lamellar bodies within the type II pneumocytes.[5] It has been observed in non-human primates and, in some cases, rodents.[3][5][6]

Q2: Does the observed lung vacuolation lead to impaired pulmonary function?

A2: Studies in non-human primates have demonstrated that despite the histological changes in the lungs, there are no measurable deficits in a battery of translational pulmonary function tests.[1][2][3]

Q3: Is the lung phenotype induced by this compound reversible?

A3: Yes, the cytoplasmic vacuolation of type II pneumocytes has been shown to be fully reversible.[1][2][3] Studies have demonstrated a return to control levels after a two-week dose-free period.[1]

Q4: Is there a dose at which we can achieve brain target engagement without inducing the lung phenotype?

A4: It is possible to establish a safety margin. Studies with other LRRK2 inhibitors have shown that lower doses can produce nearly complete inhibition of LRRK2 kinase activity in the brain without causing histopathological changes in the lung, or with only sporadic observations.[1]

Q5: Are there species differences in the presentation of the lung phenotype?

A5: Yes, there can be species-specific differences. While the lung phenotype has been consistently reported in non-human primates treated with this compound and other LRRK2 inhibitors, some studies in mice and rats did not show similar pathological features.[6] However, other long-term studies with different LRRK2 inhibitors have reported a vacuolation phenotype in rodents.[3]

Q6: Are there any biomarkers that can be used to monitor this lung effect non-invasively?

A6: Urinary levels of di-22:6-bis(monoacylglycerol)phosphate (di-22:6-BMP) have been shown to decrease with LRRK2 inhibitor treatment and return to baseline levels after a dose-free period, correlating with the reversibility of the lung phenotype.[1][5] This suggests it could be a useful non-invasive biomarker.[5]

Troubleshooting Guides

Issue 1: Unexpectedly severe lung phenotype observed.
Possible Cause Troubleshooting Step
High Dose/Exposure: The dose of this compound or other LRRK2 inhibitor may be too high, leading to more pronounced effects.Review dosing calculations and consider a dose-range finding study to identify a no-effect dose level for the lung phenotype while maintaining sufficient brain target engagement.[1]
Compound-Specific Effects: While the vacuolation is a known on-target effect, more severe findings like hyperplasia or fibrosis have been reported with some newer, highly potent LRRK2 inhibitors.[7][8]If using a compound other than this compound, consult available preclinical safety data for that specific molecule. Consider including this compound as a positive control in your study for comparison.[2][3]
Study Duration: Longer-term studies may lead to more prominent findings.Review the literature for studies with similar durations. If the severity is unexpected for the given duration, investigate other contributing factors.
Animal Health Status: Pre-existing subclinical respiratory conditions in the study animals could potentially exacerbate the drug-induced phenotype.Ensure a thorough health screening of animals prior to study initiation. Review veterinary health reports for any signs of respiratory illness.
Issue 2: Difficulty in assessing the lung phenotype consistently.
Possible Cause Troubleshooting Step
Inadequate Histopathological Technique: Improper fixation, embedding, or staining can obscure the subtle cytoplasmic vacuolation.Ensure lung tissue is properly inflated with fixative to preserve alveolar architecture. Utilize standard H&E staining and consider transmission electron microscopy (TEM) for ultrastructural confirmation of lamellar body accumulation.[8]
Subjective Scoring: Pathological assessment of vacuolation can be subjective.Implement a semi-quantitative scoring system for grading the severity of vacuolation. Ensure evaluation is performed by a board-certified veterinary pathologist, preferably blinded to the treatment groups.
Sectioning Plane: The region of the lung sectioned can influence the findings.Standardize the lung lobes and regions from which sections are taken for all animals in the study.

Quantitative Data Summary

The following tables summarize key quantitative data from studies with LRRK2 inhibitors, including this compound.

Table 1: Effects of LRRK2 Inhibitors on Lung Histopathology in Non-Human Primates

CompoundDoseDosing RegimenLung Phenotype (Type II Pneumocyte Vacuolation)Reversibility (after 2-week washout)Reference
This compound 30 mg/kgTwice daily for 2 weeksMild cytoplasmic vacuolationFully reversible[1][2][3]
MLi-2 15 mg/kgOnce daily for 2 weeksSporadic/Absent-[1][2][3]
50 mg/kgOnce daily for 2 weeksMild cytoplasmic vacuolationFully reversible[1][2][3]
PFE-360 3 mg/kgOnce daily for 2 weeksAbsent-[1][2][3]
6 mg/kgOnce daily for 2 weeksMild cytoplasmic vacuolation-[1][2][3]

Table 2: LRRK2 Target Engagement in Brain and Lung

CompoundDoseBrain LRRK2 Inhibition (pS935-LRRK2)Lung LRRK2 Inhibition (pS935-LRRK2)Reference
This compound 30 mg/kg (BID)Complete InhibitionComplete Inhibition[1]
MLi-2 15 mg/kg (QD)Nearly Complete InhibitionComplete Inhibition[1]
PFE-360 3 mg/kg (QD)Partial ReductionComplete Inhibition[1]

Experimental Protocols

Protocol 1: Histopathological Assessment of Lung Tissue
  • Tissue Collection and Fixation:

    • At the scheduled necropsy, conduct a thorough gross examination of the lungs.

    • Cannulate the trachea and gently inflate the lungs with 10% neutral buffered formalin at a constant pressure (e.g., 20-30 cm H₂O) to ensure proper fixation and preservation of alveolar architecture.

    • Immerse the inflated lungs in a large volume of 10% neutral buffered formalin for at least 24 hours.

  • Tissue Processing and Sectioning:

    • After fixation, trim standardized sections from all lung lobes.

    • Process the tissue through graded alcohols and xylene, and embed in paraffin.

    • Cut 5 µm sections and mount on glass slides.

  • Staining:

    • Stain sections with Hematoxylin and Eosin (H&E) for general morphological evaluation.

    • For detailed assessment of collagen deposition (fibrosis), Masson's trichrome stain can be used.[8]

  • Microscopic Examination:

    • A board-certified veterinary pathologist, blinded to treatment groups, should examine the slides.

    • Evaluate type II pneumocytes for the presence and severity of cytoplasmic vacuolation.

    • Assess for other potential findings such as inflammation, hyperplasia, and accumulation of intra-alveolar macrophages.[8]

  • Transmission Electron Microscopy (TEM) (Optional):

    • For ultrastructural confirmation, small sections of fresh lung tissue can be fixed in glutaraldehyde.

    • Process for TEM to visualize the accumulation of lamellar bodies within type II pneumocytes.[8]

Protocol 2: Pulmonary Function Testing in Non-Human Primates
  • A battery of translational pulmonary function tests should be conducted at baseline and after the treatment period.

  • Tests can include, but are not limited to:

    • Forced Vital Capacity (FVC)

    • Forced Expiratory Volume in 1 second (FEV1)

    • Peak Expiratory Flow (PEF)

    • Measures of lung elasticity

  • These tests should be performed under anesthesia by trained personnel experienced in primate respiratory function assessment.

Protocol 3: Bronchoalveolar Lavage (BAL) Fluid Analysis
  • BAL Procedure:

    • Anesthetize the animal and perform a bronchoscopy.

    • Instill a sterile saline solution into a specific lung segment and then aspirate the fluid.

  • BAL Fluid Analysis:

    • Measure the total cell count.

    • Perform a differential cell count to identify proportions of macrophages, neutrophils, lymphocytes, and eosinophils.

    • Measure total protein concentration as an indicator of alveolar-capillary barrier integrity.

Visualizations

GNE_7915_Signaling_Pathway cluster_0 Mechanism of Action cluster_1 Observed Lung Phenotype GNE7915 This compound LRRK2 LRRK2 Kinase GNE7915->LRRK2 Inhibits Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Downstream_Effects Altered Vesicular Trafficking Rab_GTPases->Downstream_Effects Regulates Phosphorylation Phosphorylation Inhibition LRRK2 Inhibition TypeII_Pneumocyte Type II Pneumocyte Inhibition->TypeII_Pneumocyte Lamellar_Bodies Lamellar Body Accumulation TypeII_Pneumocyte->Lamellar_Bodies Leads to Vacuolation Cytoplasmic Vacuolation Lamellar_Bodies->Vacuolation Results in

Caption: Mechanism of this compound action and its effect on lung cells.

Experimental_Workflow cluster_animal_study Animal Study Phase cluster_assessment Assessment Phase Animal_Dosing 1. Animal Dosing (e.g., this compound vs. Vehicle) In_life_Monitoring 2. In-life Monitoring (Clinical Signs, Body Weight) Animal_Dosing->In_life_Monitoring Washout 3. Washout Period (Reversibility Cohort) In_life_Monitoring->Washout Termination 4. Study Termination & Necropsy Washout->Termination PFT A. Pulmonary Function Tests (Optional, NHP) Termination->PFT BAL B. Bronchoalveolar Lavage (BAL) Termination->BAL Histopathology C. Lung Histopathology (H&E, TEM) Termination->Histopathology Biomarkers D. Biomarker Analysis (Urine, Plasma, Tissue) Termination->Biomarkers

Caption: Workflow for assessing this compound-induced lung phenotype.

Troubleshooting_Logic Start Observed Lung Phenotype Is_Expected Is phenotype consistent with known on-target effect? Start->Is_Expected Is_Severe Is severity greater than expected? Is_Expected->Is_Severe Yes Action_Refine_Methods Action: Refine Histology/ Scoring Methods Is_Expected->Action_Refine_Methods No (Inconsistent) Action_Dose Action: Review Dose/Exposure Is_Severe->Action_Dose Yes Action_Proceed Proceed with study. Continue monitoring. Is_Severe->Action_Proceed No Action_Compound Action: Check Compound-Specific Data Action_Dose->Action_Compound

Caption: Troubleshooting logic for unexpected lung findings.

References

LRRK2 Inhibitor Technical Support Center: Overcoming Challenges in CNS Penetrance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with LRRK2 inhibitors. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges related to achieving optimal central nervous system (CNS) exposure of LRRK2 inhibitors, with a focus on compounds like GNE-7915.

Section 1: Troubleshooting Guide

This section provides a step-by-step approach to diagnose and resolve common issues encountered during in vitro and in vivo experiments with LRRK2 inhibitors where poor brain penetrance might be a contributing factor.

Issue: Lack of In Vivo Efficacy Despite In Vitro Potency

You have a potent LRRK2 inhibitor in cell-based assays, but it fails to show the expected pharmacological effect in an animal model of Parkinson's disease.

Possible Causes and Troubleshooting Steps:

  • Compound Integrity and Formulation:

    • Verify Compound Stability: Ensure your inhibitor has not degraded. Use a fresh batch and verify its purity and identity.

    • Optimize Formulation: The formulation may not be suitable for in vivo administration, leading to poor absorption and bioavailability. Experiment with different pharmaceutically acceptable vehicles.

  • Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch:

    • Insufficient Target Engagement: The dose might be too low to achieve the necessary concentration at the target site in the brain. Conduct a dose-response study.

    • Short Half-Life: The compound may be rapidly metabolized and cleared. Perform pharmacokinetic studies to determine the compound's half-life and optimize the dosing regimen accordingly.

  • Poor Brain Penetrance:

    • Blood-Brain Barrier (BBB) Efflux: The inhibitor may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the brain.[1][2][3]

    • Physicochemical Properties: The molecule's size, polarity, and number of hydrogen bond donors/acceptors may not be optimal for crossing the BBB.

Troubleshooting Workflow for Poor In Vivo Efficacy

start Lack of In Vivo Efficacy check_potency Confirm In Vitro Potency & Compound Integrity start->check_potency check_pk Assess In Vivo Pharmacokinetics (Plasma) check_potency->check_pk low_exposure Low Systemic Exposure? check_pk->low_exposure optimize_formulation Optimize Formulation & Dosing Regimen low_exposure->optimize_formulation Yes good_exposure Good Systemic Exposure low_exposure->good_exposure No optimize_formulation->check_pk check_brain_penetrance Measure Brain & Plasma Concentrations good_exposure->check_brain_penetrance low_bpr Low Brain-to-Plasma Ratio? check_brain_penetrance->low_bpr high_bpr Adequate Brain Exposure low_bpr->high_bpr No efflux_issue Potential Efflux Transporter Substrate low_bpr->efflux_issue Yes check_pd Assess Target Engagement in Brain (e.g., pLRRK2 levels) high_bpr->check_pd no_target_engagement No Target Engagement check_pd->no_target_engagement No target_engagement Target Engagement Confirmed check_pd->target_engagement Yes re_evaluate_hypothesis Re-evaluate Therapeutic Hypothesis no_target_engagement->re_evaluate_hypothesis target_engagement->re_evaluate_hypothesis structural_modification Structural Modification to Reduce Efflux efflux_issue->structural_modification formulation_strategy Advanced Formulation Strategy (e.g., Nanoparticles) efflux_issue->formulation_strategy

Caption: Troubleshooting workflow for lack of in vivo efficacy.

Section 2: Frequently Asked Questions (FAQs)

Q1: Is this compound considered a brain-penetrant LRRK2 inhibitor?

A1: Yes, this compound is described in the literature as a highly potent, selective, and brain-penetrable LRRK2 inhibitor.[4][5] It was developed through a property and structure-based drug design approach that optimized for brain penetration across multiple species.[5] Studies in rodents and non-human primates have demonstrated its ability to cross the blood-brain barrier and inhibit LRRK2 kinase activity in the brain.[6][7] Long-term studies in mice have shown that this compound can reduce α-synuclein oligomers in the striatum, further supporting its CNS activity.[8][9]

Q2: If this compound is brain-penetrant, why might I still encounter issues with CNS-related effects in my experiments?

A2: Several factors could contribute to this:

  • Experimental Model: The specific animal model, its age, and the nature of the induced pathology can influence drug distribution and efficacy.

  • Dosing and Administration: The dose, frequency, and route of administration are critical. Suboptimal dosing may not achieve or maintain therapeutic concentrations in the brain.

  • Metabolism: Interspecies differences in metabolism can affect the concentration of the active compound in the brain.

  • P-glycoprotein (P-gp) Efflux: While designed to evade efflux, subtle interactions with P-gp or other transporters could still limit brain concentrations under certain conditions, especially if P-gp is overexpressed in your model.[2][3][10]

Q3: What are the key physicochemical properties for a good brain-penetrant kinase inhibitor?

A3: Generally, CNS drug candidates should have:

  • Lower molecular weight

  • Reduced polar surface area

  • Fewer hydrogen bond donors

  • Moderate lipophilicity A "CNS Multiparameter Optimization (MPO)" score is often used to balance these properties.

Q4: How can I improve the brain penetrance of my novel LRRK2 inhibitor?

A4: There are several strategies:

  • Medicinal Chemistry Approaches:

    • Reduce P-gp Recognition: Modify the chemical structure to reduce its affinity for efflux transporters. This can involve reducing hydrogen bond donors or introducing intramolecular hydrogen bonds.[11]

    • Optimize Physicochemical Properties: Adjust the molecule's size, polarity, and lipophilicity to favor passive diffusion across the BBB.

  • Formulation Strategies:

    • Nanoparticle Delivery: Encapsulating the drug in nanoparticles can protect it from metabolism and facilitate transport across the BBB.[12]

    • Intranasal Delivery: This route can bypass the BBB by delivering the drug directly to the brain via the olfactory and trigeminal nerves.[13][14][15] Mucoadhesive formulations can enhance this delivery method.[13]

  • Coadministration with P-gp Inhibitors: While effective in preclinical settings, this approach has translational challenges due to the risk of systemic toxicity from increased exposure to other drugs and xenobiotics.

Section 3: Quantitative Data Summary

The following tables summarize key data for this compound and other LRRK2 inhibitors.

Table 1: In Vitro Potency and Selectivity of LRRK2 Inhibitors

CompoundLRRK2 WT IC50 (nM)LRRK2 G2019S IC50 (nM)LRRK2 Ki (nM)Notes on Selectivity
This compound -91High selectivity; only TTK inhibition >50% out of 187 kinases.[6]
LRRK2-IN-1 136-Potent and selective.[16]
PF-06447475 311-Highly selective.[6]
HG-10-102-01 ---Potent and selective inhibitor of WT and G2019S LRRK2.[17]

Table 2: Pharmacokinetic Properties of this compound

SpeciesRoute of AdministrationKey FindingsReference
Rati.p. or p.o.Excellent in vivo PK profiles with long half-lives and good oral exposure.[4]
Mouse (BAC transgenic)i.p. or p.o. (50 mg/kg)Concentration-dependent knockdown of pLRRK2 in the brain.[4]
Mouse (WT)s.c. (100 mg/kg)Peak concentration in brain and sera at 1 hour, gradually decreasing over 24 hours.[8][9]
Cynomolgus Monkey-Favorable PK profile, supporting preclinical studies.[6]

Section 4: Experimental Protocols

Protocol 1: In Vivo Assessment of Brain Penetration

Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) of an LRRK2 inhibitor.

Materials:

  • LRRK2 inhibitor

  • Appropriate vehicle for dosing

  • Rodents (mice or rats)

  • Blood collection tubes (e.g., EDTA-coated)

  • Saline for perfusion

  • Brain homogenization buffer

  • Protein precipitation agent (e.g., acetonitrile)

  • LC-MS/MS system

Methodology:

  • Dosing: Administer the LRRK2 inhibitor to a cohort of animals at a specified dose and route.

  • Sample Collection: At various time points post-dosing:

    • Collect blood via cardiac puncture or tail vein sampling.

    • Perfuse the animal with cold saline to remove blood from the brain.

    • Excise the brain.

  • Sample Processing:

    • Plasma: Centrifuge the blood to separate plasma.

    • Brain: Weigh the brain and homogenize it in buffer.

  • Compound Extraction:

    • Add a protein precipitation agent to plasma and brain homogenate samples.

    • Vortex and centrifuge to pellet the proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant containing the extracted compound using a validated LC-MS/MS method to determine the concentration in plasma (Cp) and brain (Cbrain).

  • Data Analysis:

    • Calculate the brain-to-plasma ratio: Kp = Cbrain / Cp.

    • To determine Kp,uu, measure the unbound fraction in plasma (fu,plasma) and brain (fu,brain) using equilibrium dialysis.

    • Calculate the unbound ratio: Kp,uu = Kp * (fu,plasma / fu,brain). A Kp,uu value close to 1 suggests free diffusion across the BBB, while a value <1 may indicate active efflux.

Experimental Workflow for Brain Penetration Assessment

start Administer LRRK2 Inhibitor to Animal Cohort collect_samples Collect Blood and Brain Samples at Time Points start->collect_samples process_samples Process Samples: Separate Plasma, Homogenize Brain collect_samples->process_samples extract_compound Extract Compound using Protein Precipitation process_samples->extract_compound analyze_samples Quantify Compound Concentration via LC-MS/MS extract_compound->analyze_samples calculate_kp Calculate Total Brain-to-Plasma Ratio (Kp) analyze_samples->calculate_kp calculate_kpuu Calculate Unbound Brain-to-Plasma Ratio (Kp,uu) calculate_kp->calculate_kpuu measure_fu Measure Unbound Fractions (fu,brain & fu,plasma) via Equilibrium Dialysis measure_fu->calculate_kpuu interpret_results Interpret Results: Assess BBB Penetration and Efflux calculate_kpuu->interpret_results

Caption: Workflow for assessing brain penetrance of an LRRK2 inhibitor.

Protocol 2: In Vitro P-glycoprotein Substrate Assay

Objective: To determine if a compound is a substrate of the P-gp efflux transporter.

Materials:

  • MDCK-MDR1 (Madin-Darby Canine Kidney cells overexpressing human P-gp) or similar cell line.

  • Control cell line (e.g., parental MDCK).

  • Transwell inserts.

  • Test compound and known P-gp substrate/inhibitor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • LC-MS/MS system.

Methodology:

  • Cell Seeding: Seed MDCK-MDR1 and control cells on Transwell inserts and culture until a confluent monolayer is formed.

  • Assay Initiation:

    • A-to-B (Apical to Basolateral): Add the test compound to the apical side of the Transwell.

    • B-to-A (Basolateral to Apical): Add the test compound to the basolateral side.

  • Incubation: Incubate the plates at 37°C. Take samples from the receiver compartment at various time points.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

    • An efflux ratio significantly greater than 2 in MDCK-MDR1 cells (and not in control cells) suggests the compound is a P-gp substrate.

Section 5: LRRK2 Signaling Pathway

Mutations in the LRRK2 gene, particularly in the kinase and GTPase domains, are a major genetic cause of Parkinson's disease.[18][19] These mutations lead to increased LRRK2 kinase activity, resulting in the hyperphosphorylation of downstream targets, most notably a subset of Rab GTPases.[18] This aberrant phosphorylation disrupts various cellular processes, including vesicular trafficking, lysosomal function, and autophagy, which are implicated in the pathogenesis of Parkinson's disease.[20] LRRK2 has also been linked to neuroinflammation through its high expression and activity in microglia.[20][21]

cluster_0 LRRK2 Protein LRRK2 LRRK2 GTPase_domain GTPase Domain (ROC-COR) Kinase_domain Kinase Domain Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylates Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Modulates PD_mutation Parkinson's Disease Mutations (e.g., G2019S) PD_mutation->LRRK2 Increases Kinase Activity LRRK2_inhibitor LRRK2 Inhibitor (e.g., this compound) LRRK2_inhibitor->LRRK2 Inhibits Kinase Activity Vesicular_trafficking Vesicular Trafficking Rab_GTPases->Vesicular_trafficking Regulates Lysosomal_function Lysosomal Function Rab_GTPases->Lysosomal_function Regulates Autophagy Autophagy Rab_GTPases->Autophagy Regulates Neuronal_dysfunction Neuronal Dysfunction & Degeneration Vesicular_trafficking->Neuronal_dysfunction Lysosomal_function->Neuronal_dysfunction Autophagy->Neuronal_dysfunction Neuroinflammation->Neuronal_dysfunction

Caption: Simplified LRRK2 signaling pathway in Parkinson's disease.

References

Technical Support Center: GNE-7915 and Lysosomal Function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential impact of the LRRK2 inhibitor, GNE-7915, on lysosomal function. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent, selective, and brain-penetrable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5] Its primary mechanism of action is the inhibition of LRRK2 kinase activity.[1][3] this compound binds to the ATP-binding site of the LRRK2 kinase domain, preventing the phosphorylation of LRRK2 and its downstream substrates.[6]

Q2: What is the known impact of this compound on lysosomal function?

A2: The most documented effect of this compound and other LRRK2 inhibitors on lysosomal function is the accumulation of lamellar bodies, which are lysosome-related organelles, particularly in type II pneumocytes of the lungs in non-human primates.[7][8] This is considered an on-target effect of LRRK2 inhibition.[9] LRRK2 is implicated in the regulation of autophagy and lysosomal pathways, and its inhibition can lead to alterations in lysosomal morphology and function.[10][11][12]

Q3: Are the effects of this compound on lysosomal function reversible?

A3: Studies on LRRK2 inhibitors, including this compound, in non-human primates suggest that the observed accumulation of lamellar bodies in the lungs is reversible upon cessation of treatment.[8][13] One study showed that the lung changes induced by this compound were absent after a two-week dose-free period.[13]

Q4: Do all species exhibit the same lysosomal changes with this compound treatment?

A4: No, there appear to be species-specific differences. While non-human primates show an accumulation of lamellar bodies in the lungs, this effect has not been consistently observed in rodents treated with this compound.[9][14] Long-term treatment with this compound in mice did not result in swollen lamellar bodies in type II pneumocytes.[14]

Troubleshooting Guide

This guide addresses specific issues researchers might encounter during their experiments with this compound.

Observed Issue Potential Cause Recommended Action(s)
Increased number of vacuole-like structures in treated cells. Inhibition of LRRK2 by this compound can lead to the accumulation of lamellar bodies or other lysosomal-related vesicles.1. Confirm lysosomal origin: Perform co-localization studies using lysosomal markers like LAMP1 (see Experimental Protocol 2) and a lysosome-specific dye like LysoTracker (see Experimental Protocol 1).2. Quantify changes: Measure the size and number of lysosomes per cell to determine the extent of the morphological change (see Data Presentation section).3. Assess reversibility: If experimentally feasible, include a washout period where this compound is removed from the culture medium to observe if the phenotype reverts to baseline.
Altered lysosomal pH in this compound treated cells. LRRK2 activity has been linked to the regulation of lysosomal pH. Inhibition by this compound may lead to lysosomal alkalinization.1. Measure lysosomal pH: Use a ratiometric fluorescent probe like LysoSensor Yellow/Blue to quantify changes in lysosomal pH (see Experimental Protocol 3).2. Correlate with function: Assess the activity of pH-sensitive lysosomal enzymes (e.g., cathepsins) to determine if the pH change impacts their function.
Unexpected changes in autophagy markers. LRRK2 is a known regulator of autophagy.[10][11][12][15] this compound, as a LRRK2 inhibitor, can modulate autophagic flux.1. Monitor key autophagy proteins: Perform western blotting or immunofluorescence for markers such as LC3-II (autophagosome formation) and p62/SQSTM1 (autophagic degradation).2. Perform an autophagy flux assay: To distinguish between induction of autophagy and blockage of autophagic degradation, treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) and measure LC3-II levels.
Reduced clearance of a substrate known to be degraded by the lysosome. Impaired lysosomal function due to this compound treatment could lead to the accumulation of substrates targeted for lysosomal degradation.1. Monitor substrate levels: Quantify the levels of the specific substrate (e.g., aggregated proteins) via western blot, ELISA, or fluorescence microscopy.2. Assess lysosomal enzyme activity: Measure the activity of relevant lysosomal hydrolases to determine if their function is compromised.

Data Presentation

The following tables summarize quantitative data on the effects of LRRK2 inhibition on lysosomal parameters. Note that data specific to this compound is limited in some cases, and findings from other LRRK2 inhibitors are provided as a reference.

Table 1: Effect of LRRK2 Inhibition on Lysosomal Size and Number

Cell/Animal ModelLRRK2 InhibitorConcentration/DoseChange in Lysosomal SizeChange in Lysosomal NumberReference
G2019S LRRK2 knock-in mouse neuronsLRRK2-IN-11 µMDecreased mean sizeIncreased[16]
RAW264.7 cellsLRRK2 siRNAN/AIncreased size of largest lysosomeN/A[17]
RAW264.7 cellsGSK2578215A, PF-064474751 µMIncreased size of largest lysosomeN/A[17]
Non-human primates (lungs)This compound30 mg/kg twice dailyIncreased vacuolation (lamellar bodies)Increased number of vacuoles[8]

Table 2: Effect of LRRK2 Inhibition on Lysosomal pH

Cell/Animal ModelLRRK2 InhibitorConcentration/DoseChange in Lysosomal pHReference
G2019S LRRK2 knock-in mouse neuronsLRRK2-IN-11 µMIncreased (alkalinization)[16]
G2019S LRRK2 knock-in mouse neuronsGSK2578215A1 µMRescued alkalinization towards WT levels[16]

Experimental Protocols

Protocol 1: Assessment of Lysosomal Mass and Morphology using LysoTracker Staining

Objective: To visualize and quantify changes in acidic organelles (lysosomes) in live cells treated with this compound.

Materials:

  • LysoTracker Red DND-99 (e.g., Thermo Fisher Scientific, L7528)

  • Live-cell imaging medium

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells on glass-bottom dishes or imaging plates and allow them to adhere.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Prepare a working solution of LysoTracker Red in pre-warmed (37°C) live-cell imaging medium. A final concentration of 50-75 nM is recommended as a starting point.[2][18]

  • Remove the culture medium from the cells and add the LysoTracker-containing medium.

  • Incubate the cells for 30 minutes to 1 hour at 37°C, protected from light.[2][18]

  • (Optional) Add Hoechst 33342 or DAPI to the medium for the last 10-15 minutes of incubation for nuclear staining.

  • Wash the cells twice with fresh, pre-warmed imaging medium.

  • Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., Texas Red for LysoTracker Red).

  • Image Analysis: Quantify the number, size, and intensity of LysoTracker-positive puncta per cell using image analysis software (e.g., ImageJ/Fiji).

Protocol 2: Assessment of Lysosomal Morphology by LAMP1 Immunofluorescence

Objective: To visualize and quantify lysosomes in fixed cells treated with this compound using an antibody against the lysosomal-associated membrane protein 1 (LAMP1).

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 or 0.1% Saponin in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-LAMP1 (e.g., Abcam ab25245)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Seed cells on coverslips and treat with this compound or vehicle control.

  • Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.[19]

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 30-60 minutes at room temperature.[19]

  • Incubate with the primary anti-LAMP1 antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Image Analysis: Acquire images using a fluorescence microscope and quantify the number and size of LAMP1-positive structures.[20]

Protocol 3: Measurement of Lysosomal pH using LysoSensor Yellow/Blue DND-160

Objective: To quantitatively measure the pH of lysosomes in live cells treated with this compound using a ratiometric pH-sensitive dye.

Materials:

  • LysoSensor Yellow/Blue DND-160 (e.g., Thermo Fisher Scientific, L7545)

  • Live-cell imaging medium or PBS

  • Fluorescence microscope with two excitation or emission channels, or a plate reader

Procedure:

  • Culture cells and treat with this compound or vehicle control.

  • Prepare a working solution of LysoSensor Yellow/Blue DND-160 in pre-warmed medium. A starting concentration of 1-5 µM is recommended.[21][22]

  • Load the cells with the dye by incubating for 1-5 minutes at 37°C.[21] Note: This dye is reported to be finicky, and incubation time is critical.[23]

  • Wash the cells twice with fresh medium or PBS.

  • Immediately measure the fluorescence intensity. LysoSensor Yellow/Blue emits blue fluorescence in neutral/alkaline environments and yellow fluorescence in acidic environments.

  • Data Acquisition (Microscopy): Acquire images using two different filter sets (e.g., one for blue fluorescence and one for yellow/green fluorescence). Calculate the ratio of the fluorescence intensities (e.g., yellow/blue) for individual lysosomes or whole cells.

  • Data Acquisition (Plate Reader/Flow Cytometry): Measure the fluorescence at two different emission wavelengths (e.g., ~440 nm for blue and ~540 nm for yellow) with excitation at ~330-380 nm.[22]

  • Calibration: To obtain absolute pH values, a calibration curve should be generated by treating cells loaded with the dye with buffers of known pH in the presence of ionophores (e.g., nigericin (B1684572) and monensin).

Mandatory Visualizations

GNE7915_Signaling_Pathway cluster_LRRK2_Inhibition This compound Action cluster_Autophagy_Pathway Autophagy Regulation GNE7915 This compound LRRK2 LRRK2 Kinase Activity GNE7915->LRRK2 Inhibits ULK1 ULK1 Complex LRRK2->ULK1 Regulates Beclin1 Beclin-1 Complex LRRK2->Beclin1 Regulates Lysosome Lysosome LRRK2->Lysosome Impacts Function ULK1->Beclin1 Activates Autophagosome Autophagosome Formation Beclin1->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome->Autolysosome Degradation Degradation of Cargo Autolysosome->Degradation

Caption: LRRK2 signaling pathway and its intersection with autophagy, highlighting the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assessment Lysosomal Function Assessment cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture 1. Cell Culture treatment 2. Treatment with this compound (and vehicle control) cell_culture->treatment morphology 3a. Assess Morphology (LysoTracker / LAMP1-IF) treatment->morphology ph_measurement 3b. Measure pH (LysoSensor) treatment->ph_measurement autophagy_flux 3c. Assess Autophagy Flux (LC3-II / p62) treatment->autophagy_flux image_analysis 4a. Image Quantification (Size, Number, Intensity) morphology->image_analysis ratio_analysis 4b. Ratiometric Analysis ph_measurement->ratio_analysis western_blot 4c. Western Blot Quantification autophagy_flux->western_blot conclusion 5. Evaluate Impact of this compound on Lysosomal Function image_analysis->conclusion ratio_analysis->conclusion western_blot->conclusion Troubleshooting_Logic cluster_causes Potential Causes cluster_actions Troubleshooting Actions issue Observed Issue: Altered Lysosomal Phenotype cause1 On-target LRRK2 Inhibition issue->cause1 cause2 Off-target Effects issue->cause2 cause3 Experimental Artifact issue->cause3 action1 Confirm with Lysosomal Markers (LAMP1, LysoTracker) cause1->action1 action2 Perform Dose-Response Curve cause1->action2 action3 Include Washout Experiment cause1->action3 action4 Assess Lysosomal pH & Function cause1->action4 cause2->action2 cause3->action1 action5 Check Vehicle Control cause3->action5

References

Validation & Comparative

Validating GNE-7915 Target Engagement in the Central Nervous System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GNE-7915, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, with other alternatives for assessing target engagement in the central nervous system (CNS). The information presented is supported by experimental data and detailed methodologies to aid researchers in their drug development efforts for neurodegenerative diseases like Parkinson's.

Introduction to this compound and its Target: LRRK2

This compound is a highly potent, selective, and brain-penetrant small molecule inhibitor of LRRK2.[1][2][3] LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, and mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[4] The kinase activity of LRRK2 is a key therapeutic target, and inhibitors like this compound are being investigated for their potential to modify the course of the disease.[4] Validating that these inhibitors effectively engage their target in the CNS is a critical step in their preclinical and clinical development.

Comparative Analysis of LRRK2 Inhibitors

This compound has been extensively profiled and compared to other LRRK2 inhibitors. The following table summarizes key quantitative data for this compound and its alternatives.

CompoundTargetKi (nM)IC50 (nM)Brain PenetrantKey CharacteristicsReference(s)
This compound LRRK219YesHighly potent and selective.[1][2][5]
LRRK2-IN-1 LRRK2--YesAn early tool compound; may have off-target effects at higher concentrations.[6]
GSK2578215A LRRK2--YesA potent LRRK2 inhibitor.[6]
MLi-2 LRRK2--YesA potent and selective LRRK2 inhibitor used as a tool compound.[7]
PF-06447475 LRRK2-3 (WT), 11 (G2019S)YesHighly selective with good in vivo activity.[7]

Key Experimental Protocols for Validating CNS Target Engagement

Accurate assessment of LRRK2 target engagement in the CNS relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays.

Western Blotting for Phospho-LRRK2 (pS935) and Phospho-Rab10 (pT73)

This is a fundamental method to assess LRRK2 kinase activity by measuring the phosphorylation of LRRK2 itself (autophosphorylation at Ser935) or a downstream substrate (Rab10 at Thr73). A decrease in the phosphorylated form of these proteins indicates target engagement by an inhibitor.

Protocol:

  • Tissue Lysis:

    • Homogenize brain tissue (e.g., striatum, cortex) on ice in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for pS935-LRRK2, total LRRK2, pT73-Rab10, and total Rab10.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.[8]

In Vivo Microdialysis for Dopamine (B1211576) Release

This technique allows for the in vivo sampling of neurotransmitters from specific brain regions of freely moving animals to assess the functional consequences of LRRK2 inhibition on dopaminergic neurotransmission.

Protocol:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., rat, mouse) and place it in a stereotaxic frame.

    • Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum).

    • Allow the animal to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer the LRRK2 inhibitor (e.g., this compound) systemically (e.g., intraperitoneally or orally).

    • Continue collecting dialysate samples to measure changes in dopamine levels post-treatment.

  • Dopamine Analysis:

    • Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[9]

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of a test compound to a target protein.

Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing a NanoLuc® luciferase-LRRK2 fusion protein.

    • Seed the transfected cells into a 96-well or 384-well plate.

  • Assay Procedure:

    • Pre-treat the cells with the NanoBRET™ Tracer.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Incubate for a specified period (e.g., 1-2 hours).

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

    • Measure the BRET signal using a luminometer.

  • Data Analysis:

    • Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value, which reflects the compound's affinity for the target in living cells.[1][2]

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate the LRRK2 signaling pathway and a typical experimental workflow for assessing CNS target engagement.

LRRK2_Signaling_Pathway cluster_LRRK2 LRRK2 Kinase Activity cluster_downstream Downstream Substrate LRRK2 LRRK2 pLRRK2 pLRRK2 (S935) (Autophosphorylation) LRRK2->pLRRK2 Kinase Activity Rab10 Rab10 pLRRK2->Rab10 pRab10 pRab10 (T73) Rab10->pRab10 Phosphorylation GNE7915 This compound GNE7915->LRRK2 Inhibition

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Animal Model (e.g., Mouse, Rat) dosing Administer this compound or Vehicle start->dosing tissue_collection Collect CNS Tissue (e.g., Striatum) dosing->tissue_collection protein_extraction Protein Extraction and Quantification tissue_collection->protein_extraction western_blot Western Blot for pLRRK2 & pRab10 protein_extraction->western_blot analysis Data Analysis: Quantify Target Engagement western_blot->analysis outcome Validated CNS Target Engagement analysis->outcome

Caption: Workflow for In Vivo CNS Target Engagement Validation.

Conclusion

Validating the CNS target engagement of LRRK2 inhibitors is paramount for their development as potential therapeutics for Parkinson's disease. This compound stands out as a potent, selective, and brain-penetrant inhibitor. This guide provides a framework for comparing this compound to other inhibitors and offers detailed protocols for key validation assays. By employing these standardized methods, researchers can generate reliable and comparable data to accelerate the translation of promising LRRK2 inhibitors from the laboratory to the clinic.

References

GNE-7915: A Comparative Analysis of its LRRK2 Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for both elucidating biological pathways and for the development of targeted therapeutics. This guide provides an objective comparison of the selectivity profile of GNE-7915, a potent and brain-penetrant LRRK2 inhibitor, against other notable LRRK2 inhibitors. The information is supported by experimental data to aid in the informed selection of research tools.

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, with mutations in the LRRK2 gene being a significant cause of both familial and sporadic forms of the disease. The development of selective LRRK2 inhibitors is therefore of high interest. This compound has emerged as a valuable tool in this endeavor, demonstrating high potency and the ability to cross the blood-brain barrier.[1][2][3] This guide will delve into the specifics of its selectivity compared to other widely used LRRK2 inhibitors.

Comparative Selectivity of LRRK2 Inhibitors

The selectivity of a kinase inhibitor is a critical attribute, as off-target effects can lead to confounding experimental results and potential toxicity in a therapeutic setting. Kinase inhibitor selectivity is often assessed by screening the compound against a large panel of kinases, a process known as kinome profiling. The data presented below is collated from various kinase profiling assays, including competitive binding assays like DiscoverX KINOMEscan™ and enzymatic assays from providers like Invitrogen.

InhibitorPrimary Target(s)Key Off-Target Kinases (>50% inhibition/binding)Kinase Panel SizeAssay ConcentrationReference
This compound LRRK2TTK, ALK392 (KINOMEscan)0.1 µM[4]
TTK187 (Invitrogen)0.1 µM[4][5]
MLi-2 LRRK2Highly selective (>295-fold over 308 kinases)308 (TR-FRET)Not specified[5]
PF-06447475 LRRK2 (WT and G2019S)Not specified in detail, but noted as highly selectiveNot specifiedNot specified[5][6]
LRRK2-IN-1 LRRK2 (WT and G2019S)DCLK2, MAPK7, and 10 other kinases442 (KINOMEscan)10 µM[7]
GSK2578215A LRRK2 (WT and G2019S)smMLCK, ALK, FLT3Not specifiedNot specified[5]

Note: The degree of inhibition can be influenced by the assay format and ATP concentration. Direct comparison of absolute values across different studies should be done with caution.

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity.[8][9] It has been implicated in a variety of cellular processes and signaling pathways. Understanding this pathway is crucial for interpreting the effects of LRRK2 inhibition. LRRK2 is known to interact with Rab GTPases and is also involved in the mitogen-activated protein kinase (MAPK) signaling cascade.[10][11]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream Signals Upstream Signals LRRK2 LRRK2 Upstream Signals->LRRK2 GTPase_Activity GTPase_Activity LRRK2->GTPase_Activity GTPase domain Kinase_Activity Kinase_Activity LRRK2->Kinase_Activity Kinase domain Autophagy Autophagy LRRK2->Autophagy MAPK_Pathway MAPK_Pathway GTPase_Activity->MAPK_Pathway Rab_GTPases Rab_GTPases Kinase_Activity->Rab_GTPases Phosphorylation Vesicular_Trafficking Vesicular_Trafficking Rab_GTPases->Vesicular_Trafficking Cytoskeletal_Dynamics Cytoskeletal_Dynamics MAPK_Pathway->Cytoskeletal_Dynamics GNE_7915 This compound GNE_7915->Kinase_Activity Inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and well-defined experimental methodologies. Below are summaries of common protocols used in the field.

In Vitro Kinase Selectivity Profiling (Competitive Binding Assay - e.g., KINOMEscan™)

This method assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

Principle: The assay measures the amount of kinase that binds to the immobilized ligand in the presence of the test compound. A lower amount of bound kinase indicates stronger binding of the test compound.

General Procedure:

  • A panel of DNA-tagged kinases is incubated with the immobilized ligand and the test compound (e.g., this compound) at a specified concentration.

  • The mixture is allowed to reach equilibrium.

  • The solid support is washed to remove unbound components.

  • The amount of kinase bound to the solid support is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).

  • Results are often expressed as a percentage of a DMSO control, where a lower percentage signifies stronger competitive binding.

In Vitro Kinase Enzymatic Assay

This type of assay directly measures the enzymatic activity of a kinase and the inhibitory effect of a compound.

Principle: The assay quantifies the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase. Inhibition is measured as a decrease in substrate phosphorylation.

General Procedure:

  • The kinase, a specific substrate (peptide or protein), and the test inhibitor at various concentrations are combined in a reaction buffer.

  • The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • The reaction is allowed to proceed for a defined period and then stopped.

  • The phosphorylated substrate is separated from the unreacted ATP.

  • The amount of incorporated phosphate is measured (e.g., by scintillation counting for radiolabeled ATP).

  • The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.[12]

Kinase_Selectivity_Workflow cluster_invitro In Vitro Profiling cluster_cellular Cellular Assays cluster_analysis Data Analysis A Test Compound (e.g., this compound) C Competitive Binding Assay (e.g., KINOMEscan) A->C D Enzymatic Assay Panel A->D B Broad Kinase Panel (e.g., >400 kinases) B->C B->D E Determine % Inhibition or IC50 values C->E D->E F Cell-based Target Engagement E->F H Generate Selectivity Profile E->H I Identify On- and Off-Targets F->I G Phenotypic Screening G->I H->I

References

Head-to-Head Comparison of LRRK2 Inhibitors: GNE-7915 vs. DNL201

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The resulting hyperactivity of the LRRK2 kinase is believed to contribute to the neurodegenerative process, making it a key therapeutic target. This guide provides a detailed head-to-head comparison of two prominent, brain-penetrant LRRK2 inhibitors: GNE-7915 and DNL201. This objective analysis, supported by experimental data, aims to inform researchers and drug development professionals in their pursuit of novel therapies for Parkinson's disease.

Mechanism of Action

Both this compound and DNL201 are small molecule inhibitors that function by competing with ATP for the kinase domain of the LRRK2 protein.[1][2] By binding to this domain, they prevent the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, thereby mitigating the pathological effects of LRRK2 hyperactivation.

In Vitro Potency and Selectivity

A direct comparison of in vitro potency is challenging due to variations in assay conditions across different studies. However, available data indicate that both compounds are highly potent LRRK2 inhibitors.

ParameterThis compoundDNL201
Biochemical IC50 9 nM[3][4]Not explicitly reported in the provided search results.
Biochemical Ki 1 nM[5]Not explicitly reported in the provided search results.
Cellular IC50 (pS935 LRRK2) 9 nM (cellular Ki)[5]47 nM (in HEK293 cells overexpressing LRRK2 G2019S)[5]
Cellular IC50 (pS1292 LRRK2) Not explicitly reported in the provided search results.45 nM (in HEK293 cells overexpressing LRRK2 G2019S)[5]
Kinase Selectivity High selectivity; only TTK showed >50% inhibition out of 187 kinases at 0.1 µM.[5]Selective LRRK2 kinase inhibitor.[1][2]

Table 1: In Vitro Potency and Selectivity of this compound and DNL201.

In Vivo Efficacy and Pharmacokinetics

Both this compound and DNL201 have demonstrated robust in vivo target engagement and brain penetration in preclinical models. DNL201 has also been evaluated in human clinical trials.

ParameterThis compoundDNL201
Animal Model BAC transgenic mice (human LRRK2 G2019S), LRRK2 R1441G mutant mice, rats, cynomolgus monkeys[5][6]Rats, cynomolgus macaques[7]
Route of Administration Intraperitoneal (i.p.), oral (p.o.), subcutaneous (s.c.)[4][6]Oral[7]
Brain Penetration Yes, brain-penetrable.[3][4] Unbound brain/plasma ratio near unity in preclinical species.[7]Yes, CNS-penetrant.[1][2] Robust cerebrospinal fluid penetration in healthy volunteers and PD patients.[1][8][9]
In Vivo Target Engagement Dose-dependent reduction of pLRRK2 in the brain of BAC transgenic mice.[4] Inhibition of LRRK2 hyperactivity in the brain and lung of LRRK2 R1441G mutant mice.[6]Dose-dependent inhibition of pS935 LRRK2 in rat kidney and brain.[7]
Effect on Downstream Biomarkers Reduced striatal α-synuclein oligomers and cortical pSer129-α-synuclein levels in LRRK2 R1441G mutant mice after long-term treatment.[6]Reduced phosphorylation of Rab10 at threonine-73 (pT73) in preclinical models.[1][8][9]
Human Clinical Data Not applicable (preclinical).Phase 1 (Healthy Volunteers): >90% inhibition of LRRK2 at peak and >50% at trough blood concentrations. Phase 1b (PD Patients): >50% inhibition of pS935 LRRK2 and pRab10 in blood at both low and high doses.[10][11]

Table 2: In Vivo Performance of this compound and DNL201.

Impact on Lysosomal Function

A key proposed mechanism of LRRK2-mediated neurodegeneration involves the impairment of lysosomal function.[1][2][12] Both this compound and DNL201 have been shown to modulate biomarkers associated with lysosomal function.

FeatureThis compoundDNL201
Effect on Lysosomal Biomarkers In non-human primates, treatment with this compound led to a reduction in urinary di-22:6-bis(monoacylglycerol)phosphate (BMP), a lysosomal lipid. This effect was reversible.[13]In preclinical models, DNL201 improved lysosomal function in cellular models of disease.[1][2][12] In Phase 1b trials, DNL201 led to a 20% and 60% improvement in urinary BMP at low and high doses, respectively.[10]
Functional Outcomes Long-term treatment in LRRK2 mutant mice did not cause adverse effects on lysosomal-related morphology in the lungs or kidneys.[6][14]DNL201 restored lysosomal defects in neurons and astrocytes in preclinical models.[5]

Table 3: Effects of this compound and DNL201 on Lysosomal Function.

Preclinical Safety Profile

Preclinical safety studies are crucial for identifying potential on-target or off-target toxicities.

FindingThis compoundDNL201
General Tolerability Generally well-tolerated in long-term mouse studies.[6][14]Chronic administration to cynomolgus macaques was not associated with adverse findings.[1][8]
Lung Morphology In non-human primates, administration of this compound was associated with hypertrophy of type II pneumocytes and accumulation of lamellar bodies in the lungs, which were considered on-target effects.[13][15] These changes were not observed in long-term mouse studies.[6][14]Chronic administration in cynomolgus macaques at pharmacologically relevant doses did not result in adverse findings.[1][8]
Kidney Morphology No abnormal vacuolation in the kidney was observed in long-term mouse studies.[6][14]Chronic administration in cynomolgus macaques at pharmacologically relevant doses did not result in adverse findings.[8]

Table 4: Preclinical Safety Summary for this compound and DNL201.

Experimental Protocols

In Vitro LRRK2 Kinase Assay (General Protocol)

This protocol describes a common method for assessing the in vitro potency of LRRK2 inhibitors.

  • Reagents and Materials:

    • Recombinant LRRK2 enzyme (wild-type or mutant)

    • LRRKtide or other suitable peptide substrate

    • ATP (radiolabeled or non-radiolabeled)

    • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

    • Test compounds (this compound, DNL201) serially diluted in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) for non-radioactive detection or P81 phosphocellulose paper for radioactive detection.

  • Procedure:

    • Add test compounds or DMSO (vehicle control) to assay wells.

    • Add LRRK2 enzyme and incubate briefly to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction.

    • Detect the amount of phosphorylated substrate or ADP produced. For radioactive assays, this involves spotting the reaction mixture onto P81 paper, washing away unincorporated ATP, and measuring radioactivity. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure luminescence.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular pS935 LRRK2 Target Engagement Assay (Meso Scale Discovery - MSD)

This protocol outlines a method for quantifying the phosphorylation of LRRK2 at Serine 935 in a cellular context.

  • Reagents and Materials:

    • Cells expressing LRRK2 (e.g., HEK293 cells overexpressing LRRK2, or patient-derived cells)

    • Test compounds (this compound, DNL201)

    • Cell lysis buffer (e.g., containing protease and phosphatase inhibitors)

    • MSD Human LRRK2 (pS935) Assay Kit (containing capture and detection antibodies, calibrator protein)

    • MSD instrument for reading plates.

  • Procedure:

    • Plate cells and allow them to adhere.

    • Treat cells with various concentrations of the LRRK2 inhibitor or vehicle control for a specified time.

    • Wash cells with cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Follow the MSD kit protocol, which typically involves:

      • Adding the cell lysates and calibrator standards to the antibody-coated plate.

      • Incubating to allow capture of LRRK2.

      • Washing the plate.

      • Adding the detection antibody.

      • Incubating to form the sandwich immunoassay.

      • Washing the plate.

      • Adding read buffer and analyzing the plate on an MSD instrument.

    • Quantify the pS935 LRRK2 levels relative to the total protein concentration or total LRRK2 levels and determine the cellular IC50.

Rab10 Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the phosphorylation of the LRRK2 substrate Rab10.

  • Reagents and Materials:

    • Cells or tissue lysates treated with LRRK2 inhibitors.

    • SDS-PAGE gels and blotting equipment.

    • Primary antibodies: Rabbit anti-phospho-Rab10 (Thr73) and Mouse anti-total Rab10.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Prepare cell or tissue lysates as described in the pS935 LRRK2 assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against pRab10 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total Rab10 for normalization.

    • Quantify the band intensities to determine the ratio of phosphorylated Rab10 to total Rab10.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_inhibition Inhibitor Intervention LRRK2 Gene LRRK2 Gene LRRK2 Protein LRRK2 Protein LRRK2 Gene->LRRK2 Protein Rab GTPases (e.g., Rab10) Rab GTPases (e.g., Rab10) LRRK2 Protein->Rab GTPases (e.g., Rab10) Kinase Activity Pathogenic Mutations (e.g., G2019S) Pathogenic Mutations (e.g., G2019S) Pathogenic Mutations (e.g., G2019S)->LRRK2 Protein Hyperactivation Phosphorylated Rab GTPases Phosphorylated Rab GTPases Rab GTPases (e.g., Rab10)->Phosphorylated Rab GTPases Phosphorylation Altered Vesicular Trafficking Altered Vesicular Trafficking Phosphorylated Rab GTPases->Altered Vesicular Trafficking Lysosomal Dysfunction Lysosomal Dysfunction Altered Vesicular Trafficking->Lysosomal Dysfunction Neurodegeneration Neurodegeneration Lysosomal Dysfunction->Neurodegeneration This compound / DNL201 This compound / DNL201 This compound / DNL201->LRRK2 Protein Inhibition Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development (DNL201) Biochemical Kinase Assay Biochemical Kinase Assay Cellular Target Engagement Assay (pS935) Cellular Target Engagement Assay (pS935) Biochemical Kinase Assay->Cellular Target Engagement Assay (pS935) Cellular Substrate Phosphorylation Assay (pRab10) Cellular Substrate Phosphorylation Assay (pRab10) Cellular Target Engagement Assay (pS935)->Cellular Substrate Phosphorylation Assay (pRab10) Pharmacokinetics (PK) Studies Pharmacokinetics (PK) Studies Cellular Substrate Phosphorylation Assay (pRab10)->Pharmacokinetics (PK) Studies Brain Penetration Assessment Brain Penetration Assessment Pharmacokinetics (PK) Studies->Brain Penetration Assessment In Vivo Target Engagement (Biomarkers) In Vivo Target Engagement (Biomarkers) Brain Penetration Assessment->In Vivo Target Engagement (Biomarkers) Preclinical Safety and Toxicology Preclinical Safety and Toxicology In Vivo Target Engagement (Biomarkers)->Preclinical Safety and Toxicology Phase 1 (Safety and PK/PD in Healthy Volunteers) Phase 1 (Safety and PK/PD in Healthy Volunteers) Phase 1b (Safety and Biomarkers in PD Patients) Phase 1b (Safety and Biomarkers in PD Patients) Phase 1 (Safety and PK/PD in Healthy Volunteers)->Phase 1b (Safety and Biomarkers in PD Patients) Logical_Relationship LRRK2 Hyperactivity in Parkinson's Disease LRRK2 Hyperactivity in Parkinson's Disease Therapeutic Hypothesis: LRRK2 Inhibition Therapeutic Hypothesis: LRRK2 Inhibition LRRK2 Hyperactivity in Parkinson's Disease->Therapeutic Hypothesis: LRRK2 Inhibition Development of Brain-Penetrant Inhibitors Development of Brain-Penetrant Inhibitors Therapeutic Hypothesis: LRRK2 Inhibition->Development of Brain-Penetrant Inhibitors This compound This compound Development of Brain-Penetrant Inhibitors->this compound DNL201 DNL201 Development of Brain-Penetrant Inhibitors->DNL201 Preclinical Proof-of-Concept Preclinical Proof-of-Concept This compound->Preclinical Proof-of-Concept DNL201->Preclinical Proof-of-Concept Clinical Evaluation (DNL201) Clinical Evaluation (DNL201) Preclinical Proof-of-Concept->Clinical Evaluation (DNL201)

References

Validating the Neuroprotective Efficacy of GNE-7915 in Dopaminergic Neurons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of GNE-7915, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, against other alternatives. The information is supported by experimental data to aid in the evaluation of its therapeutic potential in Parkinson's disease and other neurodegenerative disorders.

This compound: A Profile

This compound is a brain-penetrant LRRK2 inhibitor with high selectivity.[1] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making its protein product a key therapeutic target.[2] this compound has demonstrated the ability to modulate LRRK2-related pathways, suggesting its potential to mitigate neurodegenerative processes.

Comparative Analysis of Neuroprotective Efficacy

One key aspect of Parkinson's disease pathology is the phosphorylation of α-synuclein at serine 129 (pSer129-αSyn), which is associated with the formation of toxic aggregates. A study on human neuroblastoma SH-SY5Y cells overexpressing α-synuclein showed that this compound significantly reduced the levels of pSer129-αSyn without altering total α-synuclein levels.[3]

Table 1: Effect of this compound on α-synuclein Phosphorylation in SH-SY5Y Cells [3]

This compound ConcentrationReduction in pSer129-αSyn Level (compared to vehicle)
1 nM↓ 40.1% (p < 0.01)
10 nM↓ 36.4% (p < 0.01)
100 nM↓ 29.3% (p < 0.01)

This demonstrates a clear target engagement and a disease-relevant downstream effect of this compound. For a comprehensive comparison, the following table includes data from other compounds tested in MPP+-induced neurotoxicity models in SH-SY5Y cells, a common in vitro model for Parkinson's disease.

Table 2: Comparative Efficacy of Various Compounds in MPP+-Induced Neurotoxicity in SH-SY5Y Cells

CompoundConcentrationNeuroprotective Effect (Increase in Cell Viability vs. MPP+ alone)Reference
This compound 1 - 100 nMReduces pSer129-αSyn, a key pathological marker[3][3]
Sophora Flavescens Aiton (SF) 0.01 mg/mL↑ ~27.8%[4]
Teaghrelin 1 µM↑ ~20%[5]
Black Carrot Anthocyanins (BCA) 25 µg/ml↑ ~35%[6]

Note: Direct comparison of percentage increase in cell viability is challenging due to variations in experimental conditions across different studies. This compound's data reflects its effect on a specific pathological marker rather than overall cell viability in a neurotoxin challenge.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to assessing neuroprotective efficacy.

MPP+ Induced Neurotoxicity Assay in SH-SY5Y Cells

This assay is a widely used in vitro model to screen for neuroprotective compounds against Parkinson's disease-like pathology.

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/mL.

  • Compound Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of the test compound (e.g., this compound) for another 24 hours.

  • Neurotoxin Challenge: Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+) to the cell culture at a final concentration that induces approximately 50% cell death (typically around 1 mM) and incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the culture medium and add 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 540 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[4]

Western Blot for pSer129-αSyn

This method quantifies the levels of a specific protein, providing insights into the molecular mechanism of a compound.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against pSer129-αSyn and total α-synuclein overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities. Normalize the pSer129-αSyn signal to the total α-synuclein signal.[3]

Visualizing the Mechanisms

To better understand the context of this compound's action, the following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for validating neuroprotective compounds.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects Genetic Mutations (e.g., G2019S) Genetic Mutations (e.g., G2019S) LRRK2 LRRK2 Genetic Mutations (e.g., G2019S)->LRRK2 Activates Rab GTPase Phosphorylation Rab GTPase Phosphorylation LRRK2->Rab GTPase Phosphorylation Mitochondrial Function Mitochondrial Function LRRK2->Mitochondrial Function Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Vesicular Trafficking Vesicular Trafficking Rab GTPase Phosphorylation->Vesicular Trafficking Autophagy Autophagy Rab GTPase Phosphorylation->Autophagy Neuronal Dysfunction & Death Neuronal Dysfunction & Death Vesicular Trafficking->Neuronal Dysfunction & Death Autophagy->Neuronal Dysfunction & Death Mitochondrial Function->Neuronal Dysfunction & Death Neuroinflammation->Neuronal Dysfunction & Death GNE7915 GNE7915 GNE7915->LRRK2 Inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Dopaminergic Neuron Culture (e.g., SH-SY5Y) pretreatment Pre-treatment with Neuroprotective Compound (e.g., this compound) start->pretreatment neurotoxin Induce Neurotoxicity (e.g., MPP+, 6-OHDA) pretreatment->neurotoxin incubation Incubation neurotoxin->incubation viability Cell Viability (MTT) incubation->viability apoptosis Apoptosis Markers (Western Blot) incubation->apoptosis morphology Neuronal Morphology (Microscopy) incubation->morphology analysis Data Analysis and Comparison viability->analysis apoptosis->analysis morphology->analysis

Caption: In vitro workflow for validating neuroprotective compounds.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent by targeting LRRK2 kinase activity and modulating downstream pathological markers such as α-synuclein phosphorylation. While direct comparative data on cell survival in neurotoxin models is needed for a complete picture, its potent and selective nature, combined with its ability to penetrate the brain, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. The provided experimental protocols and pathway diagrams offer a framework for researchers to design and interpret studies aimed at further validating the neuroprotective efficacy of this compound and other LRRK2 inhibitors.

References

Safety Operating Guide

Personal protective equipment for handling GNE-7915

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of GNE-7915, a potent and selective LRRK2 inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table summarizes the required PPE.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety gogglesProtects eyes from splashes of this compound solutions or contact with the powder.
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended)Provides a barrier against skin contact. Given that this compound is often dissolved in DMSO, a solvent that can facilitate skin absorption of other chemicals, robust glove selection is critical.[1][2]
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorRecommended when handling the solid form of this compound outside of a certified chemical fume hood to prevent inhalation of the powder.[3][4][5]

Operational Plan: Safe Handling Protocols

A systematic approach to handling this compound will ensure safety and experimental consistency.

Experimental Protocol: Handling this compound Powder
  • Preparation:

    • Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.

    • Have the Safety Data Sheet (SDS) for this compound readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of this compound powder within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

    • Use a dedicated spatula and weighing paper.

    • Close the primary container tightly immediately after use.

  • Dissolving the Compound:

    • This compound is soluble in DMSO.[6]

    • Slowly add the solvent to the powder to avoid splashing.

    • If necessary, use a vortex mixer or sonicator to ensure complete dissolution.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Properly doff and dispose of all PPE as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and accidental exposure. This compound contains trifluoromethyl and pyrimidine (B1678525) moieties, which classify it as a chemical that requires disposal as hazardous waste, likely through high-temperature incineration.[7][8][9][10][11][12]

Waste TypeDisposal Procedure
Unused this compound Collect in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams.
Contaminated Labware (e.g., pipette tips, plastic tubes) Dispose of in a designated hazardous waste container for solids.
Contaminated Glassware Triple-rinse with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous liquid waste. The cleaned glassware can then be washed and reused or disposed of as non-hazardous waste.
Contaminated PPE (gloves, lab coat) Dispose of in a designated hazardous waste container for solid waste.
Liquid Waste (e.g., DMSO solutions of this compound) Collect in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.

Always consult and adhere to your institution's specific hazardous waste disposal guidelines.

This compound Signaling Pathway

This compound is a highly potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[6][13] Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease.[14][15] LRRK2 is a complex protein with multiple domains that is involved in various cellular processes.[16][17] By inhibiting the kinase activity of LRRK2, this compound can modulate downstream signaling pathways implicated in the pathophysiology of Parkinson's disease.[18]

GNE7915_Pathway GNE7915 This compound LRRK2 LRRK2 Kinase GNE7915->LRRK2 Inhibits Downstream Downstream Signaling (e.g., Rab GTPases, Vesicular Trafficking, Autophagy, Immune Response) LRRK2->Downstream Regulates PD_Pathology Parkinson's Disease Pathology Downstream->PD_Pathology Contributes to

Caption: this compound inhibits LRRK2 kinase activity and its downstream signaling.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。